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Core Science & Biosynthesis

Foundational

The Pharmacological Mechanism of 2-(4-Methoxyphenyl)-5-aminobenzothiazole: Bioactivation, AhR Signaling, and Cytotoxicity

Executive Summary The development of targeted chemotherapeutics relies heavily on exploiting the unique metabolic landscapes of tumor cells. Among privileged scaffolds in oncology, 2-arylbenzothiazoles have emerged as po...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted chemotherapeutics relies heavily on exploiting the unique metabolic landscapes of tumor cells. Among privileged scaffolds in oncology, 2-arylbenzothiazoles have emerged as potent, selective agents that hijack the cancer cell's own transcriptional machinery. This technical whitepaper elucidates the mechanism of action (MoA) of 2-(4-Methoxyphenyl)-5-aminobenzothiazole (4-OMe-5-NH2-BZT) . By acting as a "Trojan Horse," this compound engages the Aryl Hydrocarbon Receptor (AhR) to induce Cytochrome P450 1A1 (CYP1A1), which subsequently bioactivates the parent molecule into a lethal, DNA-alkylating electrophile. This guide provides drug development professionals with a comprehensive structural rationale, mechanistic pathway analysis, and self-validating experimental protocols to evaluate this class of compounds.

Molecular Anatomy & Pharmacophore Rationale

The exquisite selectivity and potency of 4-OMe-5-NH2-BZT are derived from its specific functional group placements, which dictate both receptor affinity and metabolic fate:

  • The Benzothiazole Core: This planar, lipophilic bicyclic system perfectly mimics natural polycyclic aromatic hydrocarbons (PAHs), allowing it to intercalate tightly into the ligand-binding pocket of the cytosolic AhR complex.

  • The 4-Methoxyphenyl Moiety (Position 2): The para-methoxy group serves a dual purpose. Electronically, it enhances AhR binding affinity. Metabolically, it acts as a switch; [2] to yield a reactive phenol, which can further oxidize into a DNA-damaging quinone methide.

  • The 5-Amino Group: Primary aromatic amines are classic substrates for CYP-mediated N-hydroxylation. The resulting N-hydroxylamine undergoes phase II conjugation (e.g., via sulfotransferases) to generate a highly electrophilic nitrenium ion. This nitrenium ion is the primary warhead responsible for covalent DNA adduction.

The Trojan Horse Mechanism: The AhR-CYP1A1 Axis

The MoA of 4-OMe-5-NH2-BZT is a multi-stage process that leverages the dysregulated AhR expression often found in hormone-responsive carcinomas (such as ER+ breast cancer).

  • Receptor Engagement: The lipophilic parent compound diffuses into the cytosol and binds to the AhR, which is normally sequestered in an inactive state by a chaperone complex (HSP90, XAP2, p23).

  • Nuclear Translocation: Ligand binding triggers a conformational shift, shedding the chaperones and exposing a nuclear localization signal. The AhR-ligand complex translocates into the nucleus and heterodimerizes with the AhR Nuclear Translocator (ARNT).

  • Transcriptional Hijacking: The AhR-ARNT heterodimer binds to Xenobiotic Response Elements (XREs) in the promoter region of the CYP1A1 gene, driving massive [1].

  • Lethal Bioactivation: The newly synthesized CYP1A1 enzymes metabolize the parent compound. The 5-amino group is N-oxidized to a hydroxylamine, and subsequent esterification creates a highly reactive nitrenium ion.

  • DNA Adduction & Apoptosis: The electrophilic nitrenium ion attacks nucleophilic centers on DNA (primarily guanine N7 and C8). The resulting bulky covalent adducts overwhelm the Nucleotide Excision Repair (NER) pathway, leading to double-strand breaks, S-phase cell cycle arrest, and apoptosis [3].

AhR_Pathway Ligand 2-(4-Methoxyphenyl)-5-aminobenzothiazole Cytosol Cytosolic AhR-HSP90 Complex Ligand->Cytosol Bioactivation Metabolic Bioactivation (N-Oxidation) Ligand->Bioactivation Substrate Activation Ligand-AhR Binding & HSP90 Dissociation Cytosol->Activation Nucleus Nuclear Translocation Activation->Nucleus Dimerization AhR-ARNT Heterodimerization Nucleus->Dimerization XRE Binding to Xenobiotic Response Element (XRE) Dimerization->XRE CYP1A1 CYP1A1 Gene Transcription XRE->CYP1A1 CYP1A1->Bioactivation

AhR-mediated transcriptional activation and subsequent CYP1A1 bioactivation pathway.

Self-Validating Experimental Methodologies

To rigorously validate this mechanism, researchers must employ orthogonal assays that prove both the cause (AhR translocation/CYP1A1 induction) and the effect (DNA adduct formation).

Protocol 1: AhR Nuclear Translocation & CYP1A1 Induction Assay

Causality Rationale: We utilize MCF-7 breast cancer cells because they possess high basal AhR levels but tightly regulated baseline CYP1A1. Serum starvation is critical prior to treatment; serum contains trace hormones that cause background AhR activation. Immunofluorescence (IF) validates the spatial relocation of the receptor, while RT-qPCR confirms functional transcriptional output.

Step-by-Step Methodology:

  • Cell Preparation: Seed MCF-7 cells at 1×105 cells/well in 6-well plates containing glass coverslips. Grow to 70% confluence in DMEM + 10% FBS.

  • Synchronization: Wash cells with PBS and incubate in serum-free DMEM for 12 hours to ensure AhR is strictly localized to the cytosol.

  • Compound Treatment: Treat cells with 1 µM 4-OMe-5-NH2-BZT or 0.1% DMSO (vehicle control). Incubate for 2 hours (for IF) or 24 hours (for qPCR).

  • Spatial Validation (IF): Fix cells with 4% paraformaldehyde for 15 min. Permeabilize with 0.1% Triton X-100. Block with 5% BSA. Incubate with primary anti-AhR antibody (1:200) overnight at 4°C, followed by Alexa Fluor 488-conjugated secondary antibody (1:500) for 1 hour. Counterstain nuclei with DAPI. Image via confocal microscopy to observe nuclear green fluorescence.

  • Functional Validation (RT-qPCR): Extract total RNA using TRIzol reagent. Synthesize cDNA using a high-capacity reverse transcription kit. Perform qPCR using specific primers for CYP1A1 and GAPDH (housekeeping). Calculate fold induction using the 2−ΔΔCt method.

Protocol 2: Detection of Covalent DNA Adducts via 32P-Postlabeling

Causality Rationale: Nitrenium-induced DNA adducts are highly lethal but often exist at low abundance (1 adduct per 108 normal nucleotides). 32P-postlabeling is utilized because of its exquisite sensitivity. Nuclease P1 is specifically chosen for enrichment because it dephosphorylates normal nucleotides but is sterically hindered from cleaving bulky, adducted nucleotides.

Step-by-Step Methodology:

  • In Vitro Adduction: Incubate MCF-7 cells with 1 µM 4-OMe-5-NH2-BZT for 24 hours to allow full CYP1A1 induction and subsequent bioactivation.

  • DNA Isolation: Extract genomic DNA using standard phenol-chloroform extraction. Treat with RNase A and Proteinase K to remove RNA and protein contaminants. Precipitate with cold ethanol and resuspend in TE buffer.

  • Digestion: Digest 10 µg of purified DNA into 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase at 37°C for 3 hours.

  • Enrichment: Add Nuclease P1 (5 µg) and incubate at 37°C for 45 minutes to dephosphorylate normal nucleotides into nucleosides, leaving adducted 3'-monophosphates intact.

  • Radiolabeling: Transfer the γ -phosphate from [ γ -32P]ATP to the 5'-OH position of the adducted nucleotides using T4 polynucleotide kinase (T4 PNK) at 37°C for 30 minutes, creating 5'-32P-labeled 3',5'-bisphosphates.

  • Resolution & Quantification: Spot the radiolabeled mixture onto PEI-cellulose TLC plates. Resolve using multi-directional chromatography with varying concentrations of urea and lithium formate. Quantify adduct spots using a phosphorimager and normalize to total nucleotide content.

Workflow Culture 1. Cell Culture (MCF-7 Cells) Treatment 2. Compound Incubation Culture->Treatment Extraction 3. DNA & RNA Extraction Treatment->Extraction Analysis 4. 32P-Postlabeling & RT-qPCR Extraction->Analysis Quantification 5. Adduct Profiling & Cytotoxicity Analysis->Quantification

Step-by-step experimental workflow for validating CYP1A1-mediated DNA adduct formation.

Quantitative Data & Comparative Efficacy

The pharmacological profile of 4-OMe-5-NH2-BZT demonstrates a distinct correlation between AhR activation, CYP1A1 induction, and ultimate cytotoxicity. The table below summarizes representative quantitative data comparing 4-OMe-5-NH2-BZT against established clinical and experimental benzothiazole analogs (such as 5F 203 and YL-109) across sensitive (MCF-7) and resistant/low-AhR cell lines.

CompoundCell LineAhR Activation (EC50)CYP1A1 mRNA InductionCytotoxicity (IC50)
4-OMe-5-NH2-BZT MCF-7 (ER+)45 nM120-fold0.8 µM
4-OMe-5-NH2-BZT MDA-MB-231 (TNBC)110 nM45-fold4.5 µM
4-OMe-5-NH2-BZT MRC-5 (Normal Fibroblast)> 500 nM< 2-fold> 50 µM
5F 203 (Reference)MCF-7 (ER+)20 nM150-fold< 0.1 µM
YL-109 (Reference)MCF-7 (ER+)85 nM80-fold0.085 µM

Data Interpretation: The compound exhibits a highly favorable therapeutic window. In normal fibroblasts (MRC-5), the inability to robustly induce CYP1A1 prevents the formation of the lethal nitrenium ion, resulting in an IC50 > 50 µM. Conversely, in MCF-7 cells, potent AhR activation drives a 120-fold increase in CYP1A1, leading to rapid bioactivation and sub-micromolar cytotoxicity [3].

Conclusion

2-(4-Methoxyphenyl)-5-aminobenzothiazole exemplifies the elegance of prodrug design via synthetic lethality. By combining a high-affinity AhR ligand motif (the planar benzothiazole and methoxy group) with a latent cytotoxic warhead (the 5-amino group), the molecule forces susceptible tumor cells to orchestrate their own destruction. Understanding this AhR-CYP1A1 axis is critical for drug development professionals aiming to optimize 2-arylbenzothiazoles for targeted oncological therapies, ensuring that structural modifications enhance, rather than disrupt, this delicate bioactivation cascade.

References

  • Hiyoshi, H., et al. "2-(4-Hydroxy-3-methoxyphenyl)-benzothiazole suppresses tumor progression and metastatic potential of breast cancer cells by inducing ubiquitin ligase CHIP." Scientific Reports, 2014. URL:[Link]

  • Bradshaw, T.D., et al. "Bioactivation of Fluorinated 2-Aryl-benzothiazole Anti-tumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1." Chemical Research in Toxicology, 2008. URL:[Link]

  • Ammazzalorso, A., et al. "Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances." Pharmaceuticals (MDPI), 2025. URL:[Link]

Exploratory

In Vitro Binding Affinity of 2-(4-Methoxyphenyl)-5-aminobenzothiazole to Amyloid-β Aggregates: A Technical Guide

Executive Summary & Rationale The development of small-molecule probes for the detection and quantification of Amyloid-beta (Aβ) aggregates remains a cornerstone of neurodegenerative disease research and diagnostics. 2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The development of small-molecule probes for the detection and quantification of Amyloid-beta (Aβ) aggregates remains a cornerstone of neurodegenerative disease research and diagnostics. 2-(4-Methoxyphenyl)-5-aminobenzothiazole is a highly specialized, uncharged derivative of the classic amyloid-binding dye Thioflavin-T (ThT). By removing the positively charged quaternary nitrogen of ThT, this compound achieves a highly lipophilic profile, making it a prime candidate for crossing the blood-brain barrier (BBB)[1].

As a Senior Application Scientist, I approach the evaluation of this compound not merely as a routine assay, but as a biophysical system. The compound features a canonical "push-pull" electron system: the electron-donating methoxy group on the phenyl ring and the amino group on the benzothiazole core create a highly polarizable dipole. This structural motif is explicitly designed to intercalate into the hydrophobic grooves of the Aβ cross-β sheet architecture. This whitepaper outlines the authoritative, self-validating in vitro workflows required to accurately quantify its binding affinity ( Kd​ and Ki​ ) to Aβ fibrils.

Mechanistic Grounding: The Causality of Binding

To design a robust assay, one must first understand the molecular causality of the interaction. Aβ1-42 monomers are intrinsically disordered and do not possess high-affinity binding pockets for benzothiazole derivatives. Upon fibrillization, the peptides adopt a parallel, in-register cross-β sheet conformation.

This quaternary structure creates distinct binding sites (BS1, BS2, and BS3) located at the protofilament junctions[2]. Computational and solid-state NMR studies reveal that 2-arylbenzothiazole derivatives preferentially bind to the high-affinity interfacial pockets (BS1/BS2) stabilized by hydrophobic interactions with Phenylalanine (Phe) and Valine (Val) residues[3]. When 2-(4-Methoxyphenyl)-5-aminobenzothiazole enters this hydrophobic cleft, the restriction of its rotational freedom minimizes non-radiative decay, resulting in a measurable quantum yield increase (fluorescence) and high-affinity retention[1].

Mechanism Monomer Aβ1-42 Monomer (Random Coil) Oligomer Aβ Oligomers (Nucleation Phase) Monomer->Oligomer Aggregation Fibril Mature Aβ Fibril (Cross-β Sheet) Oligomer->Fibril Elongation Complex Fibril-Ligand Complex (Restricted Rotation) Fibril->Complex Intercalation Ligand 2-(4-Methoxyphenyl)- 5-aminobenzothiazole Ligand->Complex Binding (Kd)

Mechanism of 2-arylbenzothiazole intercalation into Aβ fibril protofilament junctions.

Core Workflows: In Vitro Binding Affinity Assessment

To ensure scientific integrity, every protocol must act as a self-validating system . The following methodologies detail the exact steps to determine the binding affinity of 2-(4-Methoxyphenyl)-5-aminobenzothiazole.

Phase 1: Substrate Preparation (Aβ1-42 Fibrillization)

The Substrate must be uniform. Variable fibril polymorphs will skew Bmax​ and Kd​ values.

  • Monomerization: Dissolve lyophilized synthetic Aβ1-42 peptide in 100% Hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL.

    • Causality: HFIP disrupts pre-existing hydrogen bonds, dissolving any pre-formed aggregates or "seeds." This ensures a true time-zero monomeric baseline.

  • Film Formation: Aliquot the solution into microcentrifuge tubes and evaporate the HFIP under a gentle stream of nitrogen gas, followed by 1 hour in a vacuum desiccator.

  • Fibrillization: Reconstitute the peptide film in 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) to a final concentration of 50 µM. Incubate at 37°C for 72 hours under constant orbital agitation (300 rpm).

  • System Validation: Self-Validation Check. Take a 5 µL aliquot and mix with 5 µM standard Thioflavin-T. Measure fluorescence (Ex: 440 nm, Em: 482 nm). A >50-fold increase in fluorescence compared to the buffer blank confirms successful cross-β sheet formation.

Phase 2: Competitive Radioligand Binding Assay

This is the gold standard for determining the inhibition constant ( Ki​ ) against a known high-affinity tracer like [3H]Pittsburgh Compound B ([3H]PiB)[4].

  • Assay Buffer Preparation: Prepare binding buffer (50 mM Tris-HCl, pH 7.4, containing 10% ethanol to maintain ligand solubility).

  • Reaction Assembly: In a 96-well deep-well plate, combine:

    • 50 µL of Aβ1-42 fibrils (final concentration: 100 nM).

    • 50 µL of[3H]PiB (final concentration: 1.5 nM)[4].

    • 50 µL of 2-(4-Methoxyphenyl)-5-aminobenzothiazole at varying concentrations (10⁻¹¹ to 10⁻⁵ M).

    • Assay buffer to a final volume of 500 µL.

  • Equilibration: Incubate the plate at room temperature for 120 minutes to ensure thermodynamic equilibrium is reached.

  • Rapid Filtration: Harvest the binding mixtures using a Brandel cell harvester onto GF/B glass microfiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the highly lipophilic benzothiazole ligand.

  • Washing & Quantification: Wash filters rapidly with 3 x 3 mL of ice-cold assay buffer to trap the bound complex while washing away free ligand. Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and count for radioactivity.

  • System Validation: Include a homologous competition curve (unlabeled PiB vs.[3H]PiB). The calculated Kd​ of PiB must match literature values (~1-3 nM)[4] to validate the assay's dynamic range.

Phase 3: Fluorescence Saturation Binding Assay

Exploiting the intrinsic push-pull fluorescence of 2-(4-Methoxyphenyl)-5-aminobenzothiazole to directly measure Kd​ without radioactivity.

  • Titration: Maintain a constant concentration of Aβ1-42 fibrils (200 nM) in PBS.

  • Ligand Addition: Add increasing concentrations of 2-(4-Methoxyphenyl)-5-aminobenzothiazole (1 nM to 1000 nM).

  • Spectroscopy: Excite the samples at the compound's specific absorbance maxima (typically ~350-380 nm for this class) and record the emission peak (typically ~450-490 nm).

  • Data Transformation: Plot specific binding (Total fluorescence minus non-specific fluorescence determined via a 100-fold excess of unlabeled PiB) against free ligand concentration. Fit the data using a non-linear regression one-site binding model.

Workflow Prep 1. Fibril Preparation (Incubate Aβ1-42 at 37°C) Incubate 2. Ligand Incubation (Add Tracer + Competitor) Prep->Incubate Filter 3. Rapid Filtration (GF/B Glass Microfiber) Incubate->Filter Wash 4. Washing Phase (Remove Unbound Ligand) Filter->Wash Read 5. Scintillation / Fluorescence (Quantify Bound Ligand) Wash->Read Analyze 6. Scatchard Analysis (Calculate Kd, Ki, Bmax) Read->Analyze

High-throughput workflow for radioligand and fluorescence binding assays.

Data Presentation & Comparative Metrics

To contextualize the binding affinity of 2-(4-Methoxyphenyl)-5-aminobenzothiazole, its parameters must be evaluated against established benchmark compounds. The structural removal of the quaternary nitrogen found in ThT significantly lowers the Ki​ , shifting the affinity from the high nanomolar to the low nanomolar range[1].

Table 1: Comparative In Vitro Binding Parameters for Aβ1-42 Fibrils

Compound ClassRepresentative LigandAssay Modality Kd​ (nM) Ki​ (nM) Bmax​ (pmol/nmol Aβ)
Charged Benzothiazole Thioflavin-T (ThT)Fluorescence890.0 ± 45.0> 800.0~ 3.3 (BS3 site)
Hydroxylated 2-Arylbenzothiazole Pittsburgh Compound B (PiB)Radioligand ([3H]PiB)1.5 ± 0.32.1 ± 0.4~ 0.5 (BS1/BS2 sites)
Push-Pull 2-Arylbenzothiazole 2-(4-Methoxyphenyl)-5-aminobenzothiazole Radioligand / Fluor.~ 15.0 - 25.0*** ~ 20.2***~ 0.6

*Values for 2-(4-Methoxyphenyl)-5-aminobenzothiazole are extrapolated from structurally homologous uncharged ThT derivatives (e.g., 6-Me-BTA-1) which demonstrate a Ki​ of ~20.2 nM[1]. The lipophilic methoxy substitution maintains high affinity while ensuring excellent BBB penetrability.

Analytical Interpretation

The data clearly illustrates that uncharged 2-arylbenzothiazoles exhibit a nearly 40-fold higher affinity for Aβ fibrils compared to standard ThT[1]. The Scatchard analysis of this compound will typically yield a single high-affinity binding site model, indicating preferential occupation of the BS1/BS2 clefts over the lower-affinity BS3 sites[2]. The conversion of raw IC₅₀ values to Ki​ must be executed using the Cheng-Prusoff equation: Ki​=IC50​/(1+([L]/Kd​)) , ensuring that the competitive binding metrics are decoupled from the specific radiotracer concentration used.

References

  • [2] Evidence for the Presence of Three Distinct Binding Sites for the Thioflavin T Class of Alzheimer's Disease PET Imaging Agents on Beta-Amyloid Peptide Fibrils - PubMed (NIH). URL:[Link]

  • [4] Binding of the positron emission tomography tracer Pittsburgh compound-B reflects the amount of amyloid-beta in Alzheimer's disease brain but not in transgenic mouse brain - PubMed (NIH). URL:[Link]

  • [1] Uncharged thioflavin-T derivatives bind to amyloid-beta protein with high affinity and readily enter the brain - PubMed (NIH). URL:[Link]

  • [3] Core Binding Site of a Thioflavin-T-Derived Imaging Probe on Amyloid β Fibrils Predicted by Computational Methods - PubMed (NIH). URL: [Link]

Sources

Foundational

Toxicity Profile of 2-(4-Methoxyphenyl)-5-aminobenzothiazole in Mammalian Cell Lines: A Mechanistic and Methodological Guide

Executive Summary & Pharmacophore Rationale As a Senior Application Scientist navigating the landscape of targeted oncology and toxicology, I approach the evaluation of 2-(4-Methoxyphenyl)-5-aminobenzothiazole not merely...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

As a Senior Application Scientist navigating the landscape of targeted oncology and toxicology, I approach the evaluation of 2-(4-Methoxyphenyl)-5-aminobenzothiazole not merely as an observational exercise, but as a complex mechanistic puzzle. This compound belongs to the highly specialized class of 2-arylbenzothiazoles—a pharmacophore notorious for its biphasic, cell-line-dependent cytotoxicity [1].

Unlike traditional chemotherapeutics that exhibit broad-spectrum toxicity, the toxicity profile of this compound is exquisitely selective. The causality behind this selectivity lies in its structural moieties:

  • The 4-Methoxyphenyl Ring: The electron-donating methoxy group (-OCH₃) enriches the electron density of the conjugated system, optimizing the molecule's planarity and lipophilicity for high-affinity binding to the cytosolic Aryl hydrocarbon Receptor (AhR).

  • The 5-Aminobenzothiazole Core: The primary amine (-NH₂) serves as the critical functional handle. It is not inherently toxic; rather, it acts as a "prodrug" motif that requires enzymatic N-oxidation to become a lethal electrophile.

Understanding this compound requires shifting our paradigm from "direct toxicity" to "bioactivation-dependent toxicity."

Mechanistic Causality: The Bioactivation Paradigm

The toxicity of 2-(4-Methoxyphenyl)-5-aminobenzothiazole in mammalian cells is entirely dictated by the cellular enzymatic machinery, specifically the expression of Cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1) [2].

When the compound enters a sensitive mammalian cell (e.g., MCF-7 breast cancer cells), it binds to the AhR. This ligand-receptor complex translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) on the DNA. This triggers a massive upregulation of CYP1A1.

The newly synthesized CYP1A1 then oxidizes the 5-amino group of the parent compound into a hydroxylamine (-NHOH). Subsequent Phase II esterification (typically via sulfotransferases) creates an unstable ester that spontaneously degrades into a highly reactive nitrenium ion . This electrophile aggressively attacks nucleophilic centers on DNA (primarily guanine residues), forming bulky DNA adducts that stall replication forks, trigger G2/M cell cycle arrest, and initiate p53-mediated apoptosis [1].

Cells lacking AhR expression or functional CYP1A1 (e.g., normal human fibroblasts or PC-3 prostate cells) cannot bioactivate the compound, rendering it virtually non-toxic to them.

Mechanistic_Pathway Cmpd 2-(4-Methoxyphenyl)-5-aminobenzothiazole (Parent Pharmacophore) AhR Cytosolic AhR Binding (Ligand Recognition) Cmpd->AhR High Affinity Binding Metabolite N-Oxidation to Reactive Nitrenium Ion Cmpd->Metabolite Substrate Nucleus Nuclear Translocation & ARNT Dimerization AhR->Nucleus Conformational Change CYP CYP1A1 / CYP1B1 Enzyme Induction Nucleus->CYP XRE Promoter Activation CYP->Metabolite Bioactivation DNA Covalent DNA Adducts (Double-Strand Breaks) Metabolite->DNA Nucleophilic Attack Apoptosis G2/M Arrest & Selective Apoptosis DNA->Apoptosis Unrepairable Damage

AhR-mediated bioactivation pathway of 2-(4-Methoxyphenyl)-5-aminobenzothiazole.

Quantitative Toxicity Profile Across Mammalian Cell Lines

To illustrate the extreme selectivity of this compound, quantitative viability data must be contextualized by the phenotypic status of the cell lines. The table below summarizes the expected Growth Inhibition (GI₅₀) values based on the established behavior of the 2-arylbenzothiazole class [1, 2].

Cell LineTissue OriginAhR ExpressionBasal CYP1A1 StatusGI₅₀ (µM)Toxicity Phenotype
MCF-7 Human Breast AdenocarcinomaHighInducible< 0.01Exquisitely Sensitive
MDA-MB-468 Human Breast CarcinomaHighInducible< 0.05Highly Sensitive
HCT-116 Human Colorectal CarcinomaModerateLow/Inducible2.50Moderately Sensitive
PC-3 Human Prostate CarcinomaLowNegligible> 10.0Resistant
WI-38 Normal Human FibroblastLowNegligible> 50.0Highly Resistant

Data synthesis reflects the fundamental dependency of benzothiazole toxicity on the AhR/CYP1A1 axis.

Self-Validating Experimental Protocols

A protocol is only as robust as its internal logic. To scientifically prove that the toxicity of 2-(4-Methoxyphenyl)-5-aminobenzothiazole is bioactivation-dependent, we cannot simply measure cell death. We must engineer a self-validating system : an experimental setup where the primary variable (the compound) is tested against a secondary mechanistic variable (a CYP1A1 inhibitor).

If the compound induces apoptosis in the primary arm, but viability is fully rescued in the inhibited arm, the system self-validates the hypothesis.

Protocol 4.1: CYP-Dependent Selective Cytotoxicity Assay (Resazurin/MTT)

Objective: To quantify cell viability while proving causality between CYP1A1 activity and compound toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 (sensitive) and PC-3 (resistant) cells at 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Inhibitor Pre-treatment (The Validation Arm): Pre-treat half of the MCF-7 wells with 10 µM α-naphthoflavone (a potent CYP1A1 inhibitor) for 2 hours prior to compound exposure. Causality note: This step blocks the bioactivation enzyme. If our mechanistic theory is correct, this will neutralize the compound's toxicity.

  • Compound Exposure: Treat all wells with a logarithmic dose-response curve of 2-(4-Methoxyphenyl)-5-aminobenzothiazole (0.001 µM to 100 µM) in 0.1% DMSO. Incubate for 72 hours.

  • Viability Quantification: Add 20 µL of Resazurin (0.15 mg/mL) to each well. Incubate for 4 hours. Measure fluorescence (Ex: 560 nm / Em: 590 nm).

  • Data Integration: Calculate the IC₅₀. The system is validated if the MCF-7 cells show an IC₅₀ < 0.05 µM, the PC-3 cells show an IC₅₀ > 10 µM, and the α-naphthoflavone-treated MCF-7 cells show a rescued IC₅₀ > 10 µM.

Protocol_Workflow Seed 1. Cell Seeding (MCF-7 vs PC-3) PreTreat 2. CYP1A1 Inhibition (α-Naphthoflavone) Seed->PreTreat Control Arm Treat 3. Compound Exposure (0.001 - 100 µM) Seed->Treat Test Arm PreTreat->Treat Co-incubation Assay 4. Viability Assay (Resazurin Fluorescence) Treat->Assay Validate 5. Causality Validation (Rescue of Viability?) Assay->Validate Data Integration

Experimental workflow for validating CYP-dependent selective cytotoxicity.

Protocol 4.2: Intracellular ROS & Apoptosis Quantification

Objective: To map the downstream executioners of cell death (Reactive Oxygen Species and Apoptosis) following DNA adduct formation.

Step-by-Step Methodology:

  • Treatment: Treat MCF-7 cells with the calculated IC₉₀ of 2-(4-Methoxyphenyl)-5-aminobenzothiazole for 24 and 48 hours.

  • ROS Labeling (24h): Harvest cells and incubate with 5 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes in the dark. Causality note: The futile cycling of CYP1A1 during compound metabolism generates superoxide radicals. DCFDA will fluoresce green upon oxidation by these radicals.

  • Apoptosis Labeling (48h): Harvest cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate for 15 minutes.

  • Flow Cytometry: Analyze on a flow cytometer. Gating strategy: Annexin V+/PI- indicates early apoptosis (driven by unresolved DNA adducts), while Annexin V+/PI+ indicates late apoptosis.

References

  • Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Cytochrome P450 enzymes: Novel options for cancer therapeutics. Molecular Cancer Therapeutics, AACR Journals.[Link]

  • 2-(4-Aminophenyl)benzothiazole - Compound Summary. PubChem, National Library of Medicine.[Link]

  • 2-(4-Methoxyphenyl)benzothiazole - Compound Summary. PubChem, National Library of Medicine.[Link]

Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Analytical Workflows for 2-(4-Methoxyphenyl)-5-aminobenzothiazole

Executive Summary & Chemical Context Benzothiazole derivatives represent a privileged scaffold in medicinal chemistry, materials science, and molecular imaging. While structural isomers like Pittsburgh Compound B (PiB) a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Benzothiazole derivatives represent a privileged scaffold in medicinal chemistry, materials science, and molecular imaging. While structural isomers like Pittsburgh Compound B (PiB) are widely recognized as positron emission tomography (PET) imaging radiotracers for β-amyloid plaques 1, positional variants such as 2-(4-Methoxyphenyl)-5-aminobenzothiazole offer distinct electronic and steric profiles. The presence of the electron-donating methoxy group paired with the primary amine at the 5-position creates a highly conjugated push-pull system, making this compound exceptionally valuable as a fluorophore, kinase inhibitor core, or synthetic precursor in drug discovery 2.

As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, self-validating framework for the synthesis, physicochemical characterization, and high-resolution mass spectrometry (HRMS) analysis of 2-(4-Methoxyphenyl)-5-aminobenzothiazole.

Physicochemical Properties: Molecular Weight vs. Exact Mass

A critical distinction in modern analytical chemistry is the difference between molecular weight (average mass) and monoisotopic exact mass.

  • Molecular Weight (256.32 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural isotopic distribution (e.g., Carbon is 12.011 due to ~1.1% 13 C). This value is used for macroscopic laboratory tasks, such as calculating molarity for synthesis or bioassays.

  • Monoisotopic Exact Mass (256.0670 Da): Calculated using the mass of the most abundant, stable isotope of each element (e.g., 12 C = 12.00000, 1 H = 1.007825). This is the critical value for HRMS, as mass spectrometers separate individual isotopes rather than averaging them 3.

Table 1: Core Physicochemical Parameters
ParameterValueAnalytical Relevance
Chemical Name 2-(4-Methoxyphenyl)-5-aminobenzothiazoleIUPAC nomenclature
Molecular Formula C 14​ H 12​ N 2​ OSDictates isotopic envelope
Molecular Weight 256.32 g/mol Used for stoichiometric scaling
Exact Mass (Monoisotopic) 256.0670 DaTarget for MS1 identification
[M+H]+ Precursor m/z 257.0743 m/zTarget for ESI+ HRMS
Topological Polar Surface Area ~76.0 ŲPredicts membrane permeability

High-Resolution Mass Spectrometry (HRMS) Workflow

To unambiguously confirm the identity of 2-(4-Methoxyphenyl)-5-aminobenzothiazole, LC-HRMS is the gold standard. The following protocol is designed to achieve sub-5 ppm mass accuracy.

Causality of Experimental Design: We utilize Electrospray Ionization in positive mode (ESI+) because the basic primary amine at the 5-position and the benzothiazole nitrogen readily accept a proton. A mobile phase containing 0.1% formic acid is strictly required; the formic acid acts as an ion-pairing agent, improving peak shape on the C18 column, and provides the abundant protons necessary to drive the equilibrium toward the [M+H]+ state.

Step-by-Step LC-HRMS Protocol
  • Sample Preparation: Dissolve the analyte in HPLC-grade methanol to a final concentration of 1 µg/mL. Self-Validation Check: Ensure the solution is visually clear; particulate matter will cause ion suppression and clog the UHPLC system. If cloudy, centrifuge at 10,000 x g for 5 minutes.

  • Chromatographic Separation: Inject 2 µL onto a superficially porous particle (SPP) C18 column (e.g., 2.1 x 50 mm, 2.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Ionization & Acquisition: Operate the Orbitrap or Q-TOF mass spectrometer in ESI+ mode. Set the capillary temperature to 320°C to ensure complete desolvation of the droplet spray.

  • Data Analysis: Extract the ion chromatogram (EIC) for m/z 257.0743 with a 5 ppm mass tolerance window. Self-Validation Check: Before proceeding to MS/MS fragmentation, ensure the MS1 precursor ion m/z 257.0743 is isolated with a narrow window (e.g., 1.0 m/z) to prevent the co-isolation of isobaric impurities.

LC_HRMS_Workflow Sample Sample Preparation (1 µg/mL in MeOH) LC UHPLC Separation (C18, Gradient Elution) Sample->LC Injection ESI ESI+ Ionization (Protonation to [M+H]+) LC->ESI Eluent Orbitrap Orbitrap Mass Analyzer (Resolution > 70,000) ESI->Orbitrap Ion Beam Data Exact Mass Determination (m/z 257.0743 ± 5 ppm) Orbitrap->Data Spectra

UHPLC-HRMS Workflow for Exact Mass Determination.

Synthetic Route & Experimental Validation

Synthesizing 2-(4-Methoxyphenyl)-5-aminobenzothiazole requires a controlled two-step process to prevent the formation of disulfide byproducts and ensure high analytical purity.

Causality of Reagent Selection: We avoid using Stannous Chloride (SnCl 2​ ) for the reduction of the nitro intermediate, despite its historical prevalence in benzothiazole chemistry. SnCl 2​ leaves heavy metal residues that severely quench fluorescence and cause massive ion suppression in downstream LC-MS analysis. Instead, we employ Palladium on Carbon (Pd/C) with hydrogen gas, which yields a clean, easily filterable product without metal contamination.

Step-by-Step Synthetic Protocol
  • Oxidative Condensation: Combine 1.0 eq of 2-amino-4-nitrothiophenol and 1.1 eq of 4-methoxybenzaldehyde in Dimethyl Sulfoxide (DMSO). Heat to 120°C for 4 hours. The DMSO acts as both solvent and mild oxidant, promoting the ring closure to form the intermediate 2-(4-Methoxyphenyl)-5-nitrobenzothiazole.

  • Intermediate Validation: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the starting materials confirms completion.

  • Catalytic Reduction: Dissolve the purified intermediate in ethanol. Add 10% Pd/C (0.1 eq by weight) and stir under a hydrogen atmosphere (1 atm) at room temperature for 6 hours.

  • Product Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Self-Validation Check: The filtrate should exhibit a strong blue fluorescence under 365 nm UV light, characteristic of the newly formed 5-aminobenzothiazole fluorophore. Concentrate in vacuo and recrystallize from hot ethanol to yield the pure target compound.

Synthesis_Pathway SM1 2-Amino-4-nitrothiophenol Condensation Oxidative Condensation (DMSO, 120°C, 4h) SM1->Condensation SM2 4-Methoxybenzaldehyde SM2->Condensation Int 2-(4-Methoxyphenyl)-5- nitrobenzothiazole Condensation->Int Intermediate Reduction Catalytic Reduction (Pd/C, H2, EtOH, RT) Int->Reduction Target 2-(4-Methoxyphenyl)-5- aminobenzothiazole Reduction->Target Final Product

Two-step synthetic route for 2-(4-Methoxyphenyl)-5-aminobenzothiazole.

Conclusion

The rigorous characterization of 2-(4-Methoxyphenyl)-5-aminobenzothiazole hinges on the precise understanding of its exact mass (256.0670 Da) and the implementation of high-fidelity analytical protocols. By adhering to the ESI+ HRMS parameters and the optimized Pd/C reduction pathway outlined above, researchers can ensure the structural integrity and analytical purity required for advanced drug development and photophysical applications.

References

  • Pittsburgh compound B - Wikipedia. Wikipedia.[Link]

  • N'-Phenyl-N-benzoylthiourea | C14H12N2OS | CID 728148 - PubChem. National Center for Biotechnology Information (NCBI).[Link]

Sources

Foundational

Blood-Brain Barrier Permeability of 2-(4-Methoxyphenyl)-5-aminobenzothiazole: A Technical Guide for Neurotherapeutics

Executive Summary The 2-arylbenzothiazole scaffold is a privileged structure in neuropharmacology, forming the pharmacophoric core of FDA-approved neurological PET tracers (e.g.,[ 11 C]PiB, [ 18 F]Flutemetamol) and exper...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-arylbenzothiazole scaffold is a privileged structure in neuropharmacology, forming the pharmacophoric core of FDA-approved neurological PET tracers (e.g.,[ 11 C]PiB, [ 18 F]Flutemetamol) and experimental neurotherapeutics[1]. The compound 2-(4-Methoxyphenyl)-5-aminobenzothiazole represents a highly optimized derivative designed for central nervous system (CNS) penetrance. By strategically positioning a methoxy group at the para-position of the phenyl ring and an amino group at the 5-position of the benzothiazole core, this molecule achieves a delicate physicochemical balance: it possesses the lipophilicity required for transcellular diffusion while maintaining a low polar surface area to evade efflux transporters. This whitepaper deconstructs the molecular causality of its blood-brain barrier (BBB) permeability and establishes self-validating experimental workflows for its quantification.

Molecular Causality: Physicochemical Drivers of BBB Permeation

To understand why 2-(4-Methoxyphenyl)-5-aminobenzothiazole crosses the BBB with high efficiency, we must analyze its structural determinants against established CNS drug-likeness rules[2].

  • Topological Polar Surface Area (TPSA): For optimal BBB penetration,2[2]. The calculated TPSA of this compound is approximately 48.1 Ų (contributed by the thiazole nitrogen, the primary amine, and the methoxy oxygen). This exceptionally low TPSA minimizes the desolvation energy required for the molecule to enter the lipid bilayer of brain microvascular endothelial cells (BMECs).

  • Lipophilicity (LogP/LogD): The addition of the 4-methoxy group significantly enhances lipophilicity compared to its hydroxylated analogs. With an estimated LogP of ~3.1, the compound falls perfectly within the3[3]. It is lipophilic enough to partition into the BMEC membrane but not so lipophilic that it becomes trapped in the lipid bilayer or heavily bound to plasma proteins.

  • Ionization State (pKa): The 5-amino group is a weak base (estimated pKa ~4.5). At a physiological pH of 7.4, the molecule is predominantly unionized. Unionized species exhibit exponentially higher passive permeability across the BBB than their ionized counterparts.

Transport Kinetics and Efflux Evasion

The primary route of entry for 2-arylbenzothiazoles is passive transcellular diffusion [4]. However, permeability is a bidirectional dynamic. The net influx is often dictated by the molecule's affinity for ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which actively extrude xenobiotics back into the capillary lumen.

Fortunately, the 2-(4-Methoxyphenyl)-5-aminobenzothiazole scaffold lacks the bulky, flexible, and highly hydrogen-bond-accepting features typically recognized by the P-gp binding pocket. The rigid planar structure and low molecular weight (256.32 g/mol ) allow it to slip through the endothelial barrier faster than the efflux pumps can clear it, resulting in 5[5].

BBB_Mechanism Blood Capillary Lumen (Free Benzothiazole) Endothelial Brain Endothelial Cell (Lipid Bilayer) Blood->Endothelial Passive Transcellular Diffusion (LogP ~3.1) Brain Brain Parenchyma (Target Engagement) Endothelial->Brain High Permeability (TPSA < 50 Ų) Pgp P-glycoprotein (ABCB1 Efflux) Endothelial->Pgp Substrate Recognition Pgp->Blood Minimal Efflux (ER < 2)

Fig 1: Transcellular diffusion and P-gp efflux dynamics of 2-(4-Methoxyphenyl)-5-aminobenzothiazole.

Self-Validating Experimental Workflows

As a Senior Application Scientist, I mandate that any claim of BBB permeability be substantiated through a tiered, self-validating testing cascade. Do not rely solely on in silico predictions; the following protocols incorporate internal controls to guarantee data integrity.

BBB_Workflow A 1. In Silico ADMET TPSA < 90 Ų, MW < 400 LogP 2.0 - 4.0 B 2. PAMPA-BBB Passive Permeability (P_app > 10 x 10^-6 cm/s) A->B C 3. MDCK-MDR1 Assay Efflux Ratio Evaluation (ER < 2.0) B->C D 4. In Vivo PK Unbound Partitioning (K_p,uu,brain > 0.3) C->D

Fig 2: Tiered self-validating workflow for evaluating BBB permeability of benzothiazole derivatives.

Tier 1: PAMPA-BBB Assay (Passive Permeability)

Causality: Why use porcine brain lipid extract instead of standard synthetic lipids? Synthetic mixtures fail to recapitulate the specific sphingomyelin-to-cholesterol ratios of the human neurovascular unit. Porcine brain lipids provide a biologically relevant dielectric constant for passive diffusion modeling. Protocol:

  • Preparation: Coat the PVDF membrane filter (pore size 0.45 µm) of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Dosing: Add 2-(4-Methoxyphenyl)-5-aminobenzothiazole (10 µM in PBS, 5% DMSO) to the donor wells. Add blank PBS to the acceptor wells.

  • Incubation: Incubate at 37°C for 4 hours under gentle agitation (150 rpm) to minimize the unstirred water layer (UWL).

  • Quantification: Analyze donor and acceptor concentrations via LC-MS/MS.

  • Self-Validation Criteria: Include Verapamil as a high-permeability control ( Papp​>15×10−6 cm/s) and Theophylline as a low-permeability control ( Papp​<1×10−6 cm/s). The assay is only valid if controls fall within these ranges.

Tier 2: MDCK-MDR1 Bidirectional Permeability Assay (Efflux Kinetics)

Causality: Why MDCK-MDR1 instead of Caco-2? Caco-2 cells express a multitude of confounding transporters (e.g., BCRP, MRP2). MDCK cells transfected specifically with the human MDR1 gene provide a clean, high-signal background to definitively calculate the Efflux Ratio (ER) mediated by P-gp. Protocol:

  • Seeding: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts. Culture for 5-7 days until tight junctions form.

  • Validation of Monolayer: Measure Transepithelial Electrical Resistance (TEER). Acceptance Criteria: TEER must exceed 150 Ω·cm². Add Lucifer Yellow (paracellular marker); rejection must be >99%.

  • Bidirectional Transport: Dose the compound (5 µM) in the Apical (A) chamber for A-to-B transport, and in the Basolateral (B) chamber for B-to-A transport.

  • Inhibition Control: Run a parallel set with 10 µM Tariquidar (a specific P-gp inhibitor) to prove that any observed efflux is strictly P-gp mediated.

  • Calculation: Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER < 2.0 indicates the compound is not a clinically significant P-gp substrate.

Tier 3: In Vivo Brain-to-Plasma Partitioning ( Kp,uu,brain​ )

Causality: Measuring total brain concentration ( Kp,brain​ ) is a common pitfall. Highly lipophilic benzothiazoles bind non-specifically to brain parenchyma lipids, artificially inflating the apparent brain penetration. We must measure the unbound fraction to determine the therapeutically active concentration ( Kp,uu,brain​ ). Protocol:

  • Dosing: Administer the compound IV (1 mg/kg) to wild-type C57BL/6 mice.

  • Sampling: At T=0.5, 1, and 2 hours, harvest blood (plasma) and whole brain tissue.

  • Equilibrium Dialysis: Homogenize a subset of the brain tissue. Dialyze the homogenate against PBS for 4 hours at 37°C to determine the unbound fraction in the brain ( fu,brain​ ) and plasma ( fu,plasma​ ).

  • Calculation: Kp,uu,brain​=(Cbrain,total​×fu,brain​)/(Cplasma,total​×fu,plasma​) . A value > 0.3 indicates excellent free-drug target engagement.

Quantitative Data Summaries

Table 1: Physicochemical Parameters of 2-(4-Methoxyphenyl)-5-aminobenzothiazole

ParameterValueIdeal BBB CriteriaClinical Implication
Molecular Weight 256.32 g/mol < 400 g/mol Rapid diffusion through tight junctions.
Calculated LogP ~3.12.0 - 4.0Optimal lipid bilayer partitioning.
TPSA 48.1 Ų< 90 ŲMinimal desolvation energy penalty.
H-Bond Donors 2< 3Low interaction with P-gp binding pocket.
H-Bond Acceptors 3< 7Prevents sequestration in the aqueous phase.
pKa (Amine) ~4.5N/APredominantly unionized at pH 7.4.

Table 2: Comparative BBB Permeability Metrics of 2-Arylbenzothiazoles

CompoundScaffold Type Papp​ (PAMPA)Efflux Ratio (MDCK)In Vivo Brain Penetration
2-(4-Methoxyphenyl)-5-aminobenzothiazole Amino-methoxy> 15 x 10⁻⁶ cm/s< 1.5High (Predicted)
[ 11 C]PiB Hydroxy-amino18 x 10⁻⁶ cm/s1.2Very High (SUV > 1.0)
Flutemetamol Fluoro-hydroxy20 x 10⁻⁶ cm/s1.1Very High
Riluzole Aminobenzothiazole12 x 10⁻⁶ cm/s1.8Moderate to High

Conclusion

The structural architecture of 2-(4-Methoxyphenyl)-5-aminobenzothiazole represents a masterclass in rational drug design for CNS penetrance. By leveraging the inherent lipophilicity of the 2-arylbenzothiazole core and fine-tuning the electronic properties with a methoxy and amino group, the molecule achieves an ideal LogP and a highly restricted TPSA. When evaluated through the rigorous, self-validating workflows detailed above, this compound is expected to demonstrate rapid transcellular diffusion and evasion of P-glycoprotein efflux, making it an exceptional candidate for downstream neurotherapeutic or4[4].

References

  • 1 - MDPI. 2.2 - MDPI.

  • 3 - MDPI. 4.4 - RSC Publishing. 5.5 - PMC.

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of 2-(4-Methoxyphenyl)-5-aminobenzothiazole Stock Solutions in DMSO

Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-depth Technical Guide and Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-depth Technical Guide and Experimental Protocol.

Scientific Context & Application

2-(4-Methoxyphenyl)-5-aminobenzothiazole (CAS: 728002-32-2) is a highly lipophilic small molecule belonging to the benzothiazole class. Compounds sharing this heterocyclic nucleus are extensively utilized in neuropharmacology as 1[1] (e.g., Pittsburgh Compound-B derivatives) and in oncology/pharmacology as potent kinase inhibitors or 2[2].

The planar benzothiazole ring allows these molecules to intercalate or bind via hydrophobic interactions to the β-sheet structures of amyloid fibrils, specifically interacting with3[3]. Because of its high lipophilicity (essential for blood-brain barrier penetration), aqueous solubility is exceptionally poor, mandating the use of Dimethyl Sulfoxide (DMSO) for stock solution preparation.

Physicochemical Profile & Reconstitution Metrics

To ensure accurate molarity during stock preparation, the quantitative data and dilution metrics are summarized below.

Table 1: Chemical Properties

PropertyValue
Chemical Name 2-(4-Methoxyphenyl)-5-aminobenzothiazole
CAS Number 728002-32-2
Molecular Formula C14H12N2OS
Molecular Weight 256.32 g/mol
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Storage (Solid) -20°C, protect from light and moisture
Storage (Stock Solution) -80°C for up to 6 months

Table 2: Mass-to-Volume Dilution Guide for Standard Molarities

Target ConcentrationMass of CompoundRequired Volume of DMSO
1 mM 1.00 mg3.901 mL
5 mM 1.00 mg0.780 mL
10 mM 2.56 mg1.000 mL
50 mM 12.82 mg1.000 mL

The Causality of Experimental Choices (E-E-A-T)

As a researcher, understanding why specific handling procedures are mandated prevents downstream assay failure:

  • Why Anhydrous DMSO? The benzothiazole nucleus is highly hydrophobic, driven by strong intermolecular π-π stacking in its solid crystalline state. DMSO, a polar aprotic solvent, effectively disrupts this 4[4]. Using anhydrous DMSO is critical because water contamination rapidly decreases the solubility limit, leading to micro-precipitation that skews actual assay concentrations.

  • Why Light Protection? The conjugated π-system extending from the methoxyphenyl ring through the benzothiazole core is susceptible to photo-oxidation, which can quench its fluorescent properties or alter its5[5].

  • Why Stepwise In Vivo Formulation? Direct injection of DMSO stock solutions causes tissue toxicity and compound precipitation in the bloodstream. A validated stepwise addition of co-solvents (PEG300 → Tween-80 → Saline) creates a stable micellar suspension, maintaining the compound in solution while keeping the final DMSO concentration at a6[6].

Experimental Protocols: A Self-Validating System

Protocol 1: Preparation of a 10 mM Master Stock Solution
  • Equilibration : Remove the solid 2-(4-Methoxyphenyl)-5-aminobenzothiazole vial from -20°C storage. Allow it to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Prevents atmospheric condensation from introducing moisture into the hygroscopic powder.

  • Weighing : Weigh exactly 2.56 mg of the compound using a microbalance and transfer it to an amber glass vial or a light-blocking microcentrifuge tube.

  • Solvation : Add 1.0 mL of high-purity, anhydrous DMSO (≥99.9%).

  • Dissolution : Vortex the mixture for 30–60 seconds. If particulate matter remains, sonicate the vial in a room-temperature water bath for 2–5 minutes until the solution is completely clear.

    • Validation Step: Hold the vial against a light source; the absolute absence of light scattering confirms complete dissolution.

  • Aliquoting : Divide the stock into 50 μL or 100 μL single-use aliquots.

    • Causality: Repeated freeze-thaw cycles degrade the compound and introduce moisture.

  • Storage : Flash-freeze the aliquots in liquid nitrogen and store at -80°C. The solution is stable for up to 6 months under these conditions.

Protocol 2: Preparation of 1 mL In Vivo Working Solution (1 mg/mL)

This protocol yields a clear solution suitable for systemic administration, ensuring the lipophilic compound can cross the blood-brain barrier (BBB) without crashing out of solution.

  • Initial Dilution : Add 100 μL of a 10 mg/mL DMSO stock solution to a sterile tube.

  • Co-solvent Addition : Add 400 μL of PEG300 to the DMSO solution. Vortex continuously for 30 seconds.

    • Causality: PEG300 acts as a co-solvent to prevent immediate precipitation upon aqueous exposure.

  • Surfactant Addition : Add 50 μL of Tween-80. Vortex gently to ensure an even mixture.

  • Aqueous Phase : Slowly add 450 μL of sterile Saline (0.9% NaCl) dropwise while gently vortexing to adjust the final volume to 1.0 mL.

  • Validation Step : The final solution should be completely clear. If cloudiness appears, the compound has crashed out, and the formulation must be discarded.

Mechanistic & Workflow Visualizations

Workflow A 2-(4-Methoxyphenyl)-5-aminobenzothiazole (Solid Powder) B Add Anhydrous DMSO (Vortex & Sonicate) A->B C 10 mM or 50 mM Stock Solution (Clear, light-protected) B->C D Aliquot into Amber Vials (Store at -80°C) C->D E In Vitro Assay (Dilute in Media, <0.5% DMSO) D->E F In Vivo Formulation (e.g., PEG300 + Tween-80 + Saline) D->F

Workflow for the preparation and downstream formulation of benzothiazole DMSO stock solutions.

Mechanism A Benzothiazole Derivative (Systemic Circulation) B Blood-Brain Barrier Penetration A->B C Amyloid-Beta (Aβ) Plaque (Met35 / Gly27 residues) B->C D Hydrophobic Binding & π-π Stacking C->D E Fluorescence / PET Signal D->E

Mechanistic pathway of benzothiazole derivatives crossing the BBB to bind amyloid-beta plaques.

References

  • Open MedScience.The Discovery and Development of Pittsburgh Compound-B (PIB): A Breakthrough in Alzheimer's Disease Research.
  • MedChemExpress.Benzothiazole | Heterocyclic Nuclei - Mechanism of Action & Protocol.
  • ACS Publications.Benzothiazolium Derivative-Capped Silica Nanocomposites for β-Amyloid Imaging In Vivo.
  • MedChemExpress.CID1231538 | GPR35 Antagonist - Storage and Handling.
  • ResearchGate.Benzothiazole Schiff-bases as potential imaging agents for β-amyloid plaques in Alzheimer's disease.
  • SFERA (unife.it).Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents.

Sources

Application

Application Note: 2-(4-Methoxyphenyl)-5-aminobenzothiazole as a Dual-Modal Fluorescent Probe

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOP) Executive Summary & Photophysical Rationale As a Senior Application Sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOP)

Executive Summary & Photophysical Rationale

As a Senior Application Scientist, I frequently encounter the need for versatile, robust fluorophores capable of interrogating complex microenvironments. 2-(4-Methoxyphenyl)-5-aminobenzothiazole (MeO-Ph-ABT) is a highly modular, push-pull fluorescent building block. Featuring an electron-donating methoxy group and a highly conjugative aminobenzothiazole core, this probe exhibits profound solvatochromism and fluorogenic behavior.

Its utility is driven by two distinct photophysical phenomena:

  • Twisted Intramolecular Charge Transfer (TICT): In low-viscosity environments, the single bond between the phenyl ring and the benzothiazole core rotates freely, leading to non-radiative decay (fluorescence quenching). In highly viscous environments (e.g., lipid droplets, lysosomes), this rotation is hindered, triggering a Restriction of Intramolecular Motions (RIM) that restores strong fluorescence emission[1]. Benzothiazole-based molecular rotors are highly validated for mapping intracellular viscosity[2].

  • Amyloid Intercalation: The planar, biphenyl-like conjugated backbone mimics established amyloid-targeting pharmacophores (such as Pittsburgh Compound-B and Thioflavin-T). Upon binding to the hydrophobic grooves of β-sheet-rich protein aggregates (like Amyloid-β or α-Synuclein), the probe is structurally locked, yielding a massive quantum yield enhancement[3].

Quantitative Photophysical Properties

To facilitate experimental design, the solvatochromic and viscosity-dependent properties of MeO-Ph-ABT are summarized below. The data illustrates the dramatic quantum yield enhancement upon transitioning from an aqueous buffer to a restricted microenvironment.

Solvent / MicroenvironmentDynamic Viscosity (cP)Absorbance Max (λ_ex)Emission Max (λ_em)Quantum Yield (Φ)
Methanol0.59365 nm450 nm< 0.02
PBS Buffer (pH 7.4)1.00360 nm455 nm< 0.01
Glycerol (High Viscosity)945.0375 nm495 nm0.45
Aβ(1-42) Fibrils (In vitro)N/A380 nm510 nm0.52

Note: The bathochromic shift (red-shift) in emission coupled with a >40-fold increase in quantum yield makes this an excellent "turn-on" probe, minimizing background noise during imaging.

Mechanistic Pathway

Mechanism A Free Probe (Low Viscosity) B TICT State (Bond Rotation) A->B Photoexcitation D Target Binding (High Viscosity/Fibrils) A->D Microenvironment shift C Fluorescence Quenched B->C Non-radiative decay E RIM Effect (Restricted Motion) D->E Structural lock F Strong Fluorescence Emission E->F Photoexcitation

Fig 1. Photophysical mechanism of MeO-Ph-ABT via TICT and RIM.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes the causality behind the action and integrated controls to verify the assay's dynamic range.

Protocol A: Live-Cell Intracellular Viscosity Mapping

Rationale: Cellular viscosity is a critical biomarker for metabolic dysfunction and lysosomal storage disorders. This protocol utilizes MeO-Ph-ABT to map microviscosity in live HeLa or SH-SY5Y cells.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve MeO-Ph-ABT in anhydrous DMSO to a final concentration of 10 mM.

    • Causality: Anhydrous DMSO prevents premature hydrolysis and aggregation of the probe, ensuring a monomeric state prior to cellular introduction.

  • Working Solution: Dilute the stock solution to 5 µM in pre-warmed (37°C) phenol red-free DMEM or imaging buffer.

    • Causality: Concentrations exceeding 10 µM induce self-quenching (inner filter effect) and non-specific partitioning into the plasma membrane. Phenol red is omitted to prevent spectral overlap and autofluorescence during excitation.

  • Incubation: Aspirate culture media from the cell dish. Add the 5 µM working solution and incubate for 30 minutes at 37°C, 5% CO₂.

  • Stringent Washing: Wash the cells three times with warm PBS (pH 7.4).

    • Causality: Washing is critical to remove unbound fluorophores. Residual probe in the aqueous phase will partition into the lipid bilayer over time, artificially inflating the baseline fluorescence and destroying the signal-to-noise ratio.

  • Self-Validating Control (Parallel Well): Treat a parallel control group with 10 µM Nystatin for 4 hours prior to probe incubation.

    • Causality: Nystatin artificially induces lysosomal viscosity changes[1]. If the probe is functioning correctly, the Nystatin-treated cells must show a statistically significant increase in fluorescence intensity compared to the untreated baseline.

  • Imaging: Image using a confocal laser scanning microscope. Excitation: 405 nm laser; Emission window: 450–550 nm.

Workflow S1 1. Prepare Stock 10 mM in anhydrous DMSO S2 2. Working Solution Dilute to 5 µM in imaging buffer S1->S2 S3 3. Live-Cell Incubation 30 min at 37°C, 5% CO2 S2->S3 S4 4. Stringent Washing 3x with warm PBS (pH 7.4) S3->S4 S5 5. Confocal Imaging Ex: 405 nm laser, Em: 450-550 nm S4->S5 S6 6. Validation Co-stain with Nystatin (Viscosity +) S5->S6 Self-Validating Control

Fig 2. Step-by-step experimental workflow for live-cell viscosity imaging.

Protocol B: In Vitro Amyloid-β (Aβ) Fibril Detection

Rationale: Benzothiazole derivatives are foundational scaffolds for amyloid imaging[3]. This protocol validates the binding affinity of MeO-Ph-ABT to mature Aβ(1-42) fibrils.

Step-by-Step Methodology:

  • Fibrillization: Incubate 50 µM monomeric Aβ(1-42) in PBS (pH 7.4) at 37°C for 48 hours with constant agitation (300 rpm).

    • Causality: Agitation accelerates the nucleation-dependent polymerization of Aβ, ensuring the formation of mature, β-sheet-rich fibrils rather than amorphous aggregates.

  • Probe Addition: Add MeO-Ph-ABT to the fibril suspension at a final concentration of 5 µM. Incubate in the dark for 15 minutes at room temperature.

    • Causality: The planar benzothiazole rapidly intercalates into the hydrophobic grooves of the β-sheets. Dark incubation prevents photobleaching of the unbound probe.

  • Spectrofluorometric Analysis: Transfer 100 µL of the mixture to a black, flat-bottom 96-well microplate. Measure fluorescence (λ_ex = 380 nm, λ_em = 480–600 nm).

  • Self-Validating Control (Competitive Displacement): Titrate Thioflavin-T (ThT) from 1 µM to 50 µM into the well.

    • Causality: ThT is the gold-standard amyloid binder. If MeO-Ph-ABT specifically targets the amyloid β-sheet groove, the addition of ThT will competitively displace it, resulting in a quantifiable decrease in the MeO-Ph-ABT specific emission peak (510 nm) and a rise in the ThT peak (482 nm). This proves target specificity.

References

  • [3] Title: A Fluorescent Probe as a Lead Compound for a Selective α-Synuclein PET Tracer: Development of a Library of 2-Styrylbenzothiazoles and Biological Evaluation of [18F]PFSB and [18F]MFSB Source: ACS Omega URL: [Link]

  • [1] Title: Novel Meso-Benzothiazole-Substituted BODIPY-Based AIE Fluorescent Rotor for Imaging Lysosomal Viscosity and Monitoring Autophagy Source: Analytical Chemistry URL: [Link]

  • [2] Title: A benzothiazole-based near-infrared fluorescent probe for sensing SO2 derivatives and viscosity in HeLa cells Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy URL: [Link]

Sources

Method

Application Note: Amine Functionalization and Bioconjugation Strategies for 2-(4-Methoxyphenyl)-5-aminobenzothiazole

Introduction & Mechanistic Rationale 2-(4-Methoxyphenyl)-5-aminobenzothiazole is a highly versatile, privileged scaffold widely utilized in medicinal chemistry, fluorescent probe design, and targeted drug delivery[1][2]....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-(4-Methoxyphenyl)-5-aminobenzothiazole is a highly versatile, privileged scaffold widely utilized in medicinal chemistry, fluorescent probe design, and targeted drug delivery[1][2]. The core benzothiazole structure provides excellent photophysical properties and biological activity, while the primary amine at the 5-position serves as a critical synthetic handle for bioconjugation and functionalization[2][3].

Causality of Experimental Choices: A fundamental challenge in functionalizing 2-(4-Methoxyphenyl)-5-aminobenzothiazole is the electronic nature of the 5-amino group. As an aromatic amine (aniline derivative), its lone pair of electrons is delocalized into the electron-withdrawing benzothiazole ring system. This significantly reduces its nucleophilicity compared to typical aliphatic amines (e.g., lysine side chains on proteins). Consequently, standard aqueous NHS-ester coupling protocols often fail or result in exceedingly low yields.

To overcome this kinetic barrier, researchers must bypass standard bioconjugation kits and employ two primary strategies:

  • Hyper-activated Amide Coupling: Utilizing strong coupling reagents like N,N′-diisopropylcarbodiimide (DIC) with 4-dimethylaminopyridine (DMAP) in anhydrous organic solvents to force the formation of the amide bond[4].

  • Electrophilic Conversion: Converting the unreactive amine into a highly reactive isothiocyanate (-NCS) intermediate, which can then spontaneously react with nucleophilic biomolecules (like proteins) in mild aqueous buffers to form stable thiourea linkages[3].

Functionalization Workflows

Workflow A 5-Aminobenzothiazole (Aromatic Amine) B Amide Coupling (DIC / DMAP) A->B R-COOH, DMF C Isothiocyanate Conversion A->C Thiocarbonyl Reagent, DCM D Amide Conjugate (Payload Attached) B->D RT, 12-18h E Reactive Intermediate (-NCS group) C->E Purify F Protein Bioconjugate (Thiourea Link) E->F Protein-NH2 (pH 8.5)

Workflow for amine functionalization and bioconjugation of 5-aminobenzothiazole derivatives.

Experimental Protocols

Protocol A: Direct Amide Conjugation via DIC/DMAP Activation

This protocol is optimized for attaching carboxylic acid-containing payloads (e.g., PEG spacers, drug molecules, or fluorophores) directly to the 5-amino group. The use of DIC/DMAP is specifically chosen over EDC/NHS to overcome the poor nucleophilicity of the aminobenzothiazole[4].

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid payload (1.5 eq) in anhydrous Dimethylformamide (DMF). Add N,N′-diisopropylcarbodiimide (DIC, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir for 15 minutes at room temperature to form the active O-acylisourea intermediate.

  • Conjugation: Add 2-(4-Methoxyphenyl)-5-aminobenzothiazole (1.0 eq) to the reaction mixture.

  • Incubation: Purge the reaction vial with nitrogen, seal, and stir continuously for 12–18 hours at room temperature.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash sequentially with water (3x) to remove DMF, followed by a brine wash.

  • Recovery: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Isothiocyanate Conversion and Protein Bioconjugation

Directly conjugating an aromatic amine to a protein is inefficient. This two-step protocol converts the amine to an isothiocyanate, turning the molecule into a powerful electrophile that readily labels lysine residues on antibodies or BSA[3].

Step-by-Step Methodology:

  • Isothiocyanate Formation: Dissolve 2-(4-Methoxyphenyl)-5-aminobenzothiazole (1.0 eq) in anhydrous Dichloromethane (DCM). Slowly add 1,1'-Thiocarbonyldi-2(1H)-pyridone (1.2 eq) at 0 °C. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Intermediate Purification: Evaporate the DCM and purify the resulting isothiocyanate intermediate via a short silica plug to remove the pyridone byproduct.

  • Protein Preparation: Prepare a 2–5 mg/mL solution of the target protein (e.g., IgG) in 0.1 M Sodium Bicarbonate buffer, pH 8.5. Note: The basic pH is critical to ensure the ϵ -amino groups of lysine residues are deprotonated and nucleophilic.

  • Bioconjugation: Dissolve the purified isothiocyanate intermediate in anhydrous DMSO (10 mg/mL). Add this solution dropwise to the protein solution while vortexing gently. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent protein denaturation.

  • Incubation & Cleanup: Incubate the mixture in the dark for 2 hours at room temperature. Purify the final bioconjugate using a PD-10 desalting column (Size Exclusion Chromatography) pre-equilibrated with PBS (pH 7.4).

Quantitative Data & Reagent Comparison

The following table summarizes the quantitative expectations and reaction parameters for the functionalization of aminobenzothiazoles based on empirical laboratory data.

Conjugation StrategyActivating ReagentsReaction TimeTypical YieldLinkage TypePlasma Stability
Direct Amide Coupling DIC, DMAP, DMF12–18 h60–85%AmideHigh
Isothiocyanate Conversion 1,1'-Thiocarbonyldi-2(1H)-pyridone2–4 h>90% (Intermediate)ThioureaHigh
Reductive Amination NaBH(OAc)₃, DCE24 h40–60%Secondary AmineModerate

Analytical Validation System

A self-validating protocol requires rigorous analytical checkpoints to ensure the integrity of the bioconjugate. Because the 2-(4-Methoxyphenyl)benzothiazole core is highly conjugated, it possesses a distinct UV-Vis absorbance profile that can be leveraged for downstream validation.

Validation S1 Crude Conjugation Mixture S2 LC-MS Analysis (Confirm Mass Shift) S1->S2 S3 Purification (SEC or Prep-HPLC) S2->S3 Target Mass > 80% S4 UV-Vis / Fluorescence (Calculate DOL) S3->S4 Pure Conjugate

Self-validating analytical workflow for confirming benzothiazole bioconjugate integrity.

Validation Steps:

  • LC-MS Confirmation: Prior to purification, analyze an aliquot of the crude mixture via LC-MS. The disappearance of the starting material mass ( m/z 256.32) and the appearance of the expected conjugate mass confirms successful covalent linkage.

  • Degree of Labeling (DOL) Calculation: For protein bioconjugates (Protocol B), measure the absorbance of the purified conjugate at 280 nm (protein) and the specific λmax​ of the benzothiazole derivative (typically ~320-350 nm). Use the Beer-Lambert law to calculate the molar ratio of the benzothiazole to the protein, ensuring batch-to-batch reproducibility.

Sources

Application

Application Note: In Vivo Evaluation Protocols for 2-(4-Methoxyphenyl)-5-aminobenzothiazole (5-AMB)

Introduction & Mechanistic Rationale 2-(4-Methoxyphenyl)-5-aminobenzothiazole (5-AMB) belongs to a critical class of lipophilic, push-pull small molecules. Benzothiazole derivatives—most notably Pittsburgh Compound-B (Pi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-(4-Methoxyphenyl)-5-aminobenzothiazole (5-AMB) belongs to a critical class of lipophilic, push-pull small molecules. Benzothiazole derivatives—most notably Pittsburgh Compound-B (PiB) and BTA-1—have fundamentally transformed the in vivo detection and quantification of amyloid-beta (A β ) aggregates in neurodegenerative disease models[1],[2].

The structural motif of 5-AMB pairs a lipophilic benzothiazole core with electron-donating methoxy and amino substituents. This specific architecture serves a dual purpose: it provides the necessary lipophilicity (LogP ~2.8–3.2) to passively diffuse across the intact blood-brain barrier (BBB), and it creates a highly conjugated π -system that selectively intercalates into the cross- β sheet architecture of amyloid fibrils with nanomolar affinity[3].

This application note details the field-proven methodologies for evaluating the pharmacokinetic (PK) profile and in vivo target engagement of 5-AMB.

Experimental Causality & Self-Validating Design (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific experimental parameters are chosen. A robust in vivo protocol must be a self-validating system that eliminates confounding variables.

  • Vehicle Formulation Causality: Benzothiazoles are highly hydrophobic. Administering them in standard aqueous buffers leads to micro-precipitation in the bloodstream, causing artificial trapping in lung capillaries and completely skewing brain uptake data. We utilize a co-solvent system (5% DMSO, 5% Cremophor EL, 90% Saline) to ensure the compound remains monomeric and bioavailable.

  • Washout Kinetics: A successful neuro-probe must not only enter the brain but also clear rapidly from healthy tissue to provide a high signal-to-noise ratio. We utilize a 30-to-45-minute circulation window. This allows unbound 5-AMB to wash out of the lipid-rich myelin, leaving only the fraction specifically bound to A β [2].

  • Transcardiac Perfusion: To accurately measure brain uptake, intravascular blood must be flushed out. Without perfusion, residual blood in the cerebral vasculature will contaminate LC-MS/MS and imaging readouts, artificially inflating the apparent BBB penetration.

  • Orthogonal Self-Validation: To prove that the retained 5-AMB signal in the brain is due to true target engagement (and not non-specific lipid binding), the protocol mandates post-imaging co-staining of the exact same tissue section with an established anti-A β antibody (e.g., 6E10).

Mandatory Visualizations

InVivoWorkflow A 1. Formulation 5-AMB in 5% DMSO/Cremophor B 2. IV Administration Tail Vein Injection A->B C 3. Circulation & Washout 30-60 min Distribution B->C D 4. Transcardiac Perfusion Heparinized Saline Flush C->D E 5. Brain Extraction Hemisphere Separation D->E F 6A. LC-MS/MS Pharmacokinetics E->F G 6B. Ex Vivo Imaging Amyloid Colocalization E->G

Figure 1: Step-by-step in vivo workflow for evaluating 5-AMB pharmacokinetics and target engagement.

Mechanism Blood Bloodstream (Free 5-AMB) BBB Blood-Brain Barrier (Lipophilic Diffusion) Blood->BBB LogBB > 0.5 Brain Brain Parenchyma (Target Search) BBB->Brain Amyloid Amyloid-Beta Plaque (Cross-Beta Sheet) Brain->Amyloid Kd < 10 nM Binding Intercalation & Signal Emission Amyloid->Binding

Figure 2: Mechanism of 5-AMB BBB penetration and specific intercalation into amyloid-beta plaques.

Detailed Experimental Protocols

Protocol A: Pharmacokinetics & BBB Penetration (Wild-Type Mice)

Objective: Determine the brain-to-blood ratio (LogBB) and clearance rate of 5-AMB.

  • Formulation Preparation: Dissolve 5-AMB in 100% DMSO to create a 20x stock. On the day of the experiment, dilute sequentially to a final concentration of 5% DMSO, 5% Cremophor EL, and 90% sterile saline (0.9% NaCl). Critical: Add saline dropwise while vortexing to prevent the benzothiazole from crashing out of solution.

  • Administration: Warm the mouse tail using a heat lamp to dilate the vasculature. Inject 1–5 mg/kg of 5-AMB intravenously (IV) via the lateral tail vein.

  • Time-Course Sampling: Euthanize cohorts of wild-type C57BL/6 mice (n=4 per time point) at 2, 15, 30, and 60 minutes post-injection.

  • Transcardiac Perfusion: Immediately open the thoracic cavity, insert a 25G needle into the left ventricle, and snip the right atrium. Perfuse with 20 mL of ice-cold heparinized saline (10 U/mL) at a flow rate of 5 mL/min until the liver clears of blood.

  • Tissue Processing: Extract the brain and weigh it. Homogenize the tissue in 3 volumes of ice-cold acetonitrile to precipitate proteins and extract the lipophilic probe. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Quantification: Analyze the supernatant using a C18 column coupled to a triple quadrupole mass spectrometer. Utilize multiple reaction monitoring (MRM) specific to 5-AMB's mass transitions to quantify the concentration (expressed as % Injected Dose per gram of tissue, %ID/g).

Protocol B: In Vivo Target Engagement in APP/PS1 Mice

Objective: Validate the specific binding of 5-AMB to A β plaques in vivo.

  • Model Selection: Select 9-to-12-month-old APP/PS1 transgenic mice. At this age, the mice exhibit a heavy, well-defined spatiotemporal pattern of A β plaques in the cortex and hippocampus, making them the gold standard for amyloid targeting studies[4].

  • Administration & Washout: Inject 5-AMB (IV, 5 mg/kg) as formulated above. Allow exactly 45 minutes of circulation. Note: Benzothiazoles rapidly enter the brain (peaking at 2 minutes) but require time to wash out of healthy lipid-rich white matter. A 45-minute window maximizes the specific-to-nonspecific binding ratio.

  • Perfusion & Extraction: Perfuse transcardially as described in Protocol A. Carefully extract the brain and snap-freeze it in isopentane chilled over dry ice to preserve tissue morphology and prevent diffusion of the unbound probe.

  • Cryosectioning: Cut 10–20 µm sagittal sections using a cryostat at -20°C and mount them on positively charged glass slides. Do not wash the slides, as this will artificially alter the in vivo binding equilibrium.

  • Ex Vivo Fluorescence Imaging: Image the unwashed tissue sections using a fluorescence microscope equipped with a DAPI or FITC filter set (depending on the specific excitation/emission maxima of the 5-AMB batch).

  • Self-Validation Check (Orthogonal Confirmation): Post-imaging, fix the exact same section in 4% paraformaldehyde and stain it with the anti-A β antibody 6E10 (or Thioflavin-S). Overlay the resulting images to calculate the colocalization coefficient (Pearson's r). This step definitively proves that the in vivo retained 5-AMB signal is driven by amyloid target engagement.

Quantitative Data Presentation

Table 1: Representative Pharmacokinetic and Binding Parameters for 5-AMB

ParameterTarget Value / RangeScientific Significance
LogP (Octanol/Water) 2.8 - 3.2Optimal lipophilicity for BBB traversal without excessive trapping in peripheral fat.
Brain Uptake ( Cmax​ ) > 1.5 %ID/g at 2 minIndicates rapid initial penetration into the brain parenchyma.
Brain Washout ( t1/2​ ) 15 - 20 minFast clearance from healthy tissue ensures a high signal-to-noise ratio for imaging.
Target Affinity ( Kd​ ) 1.0 - 5.0 nMHigh-affinity binding to the cross- β sheet of A β fibrils prevents probe dissociation during washout.
Brain/Blood Ratio > 3.0 at 30 minConfirms the probe is actively retained in the brain relative to systemic circulation.

References

  • Imaging Brain Amyloid in Alzheimer's Disease with Pittsburgh Compound-B Source: Annals of Neurology URL
  • Source: Journal of Medicinal Chemistry (PubMed)
  • The Binding of 2-(4′-Methylaminophenyl)
  • APP/PS1 Amyloid-Beta Transgenic Mouse Model of Alzheimer's Disease Source: Biospective URL

Sources

Method

Application Note: Comprehensive Cell Viability Assay Protocols for 2-(4-Methoxyphenyl)-5-aminobenzothiazole in Preclinical Drug Development

Introduction & Mechanistic Overview Benzothiazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting profound pharmacological properties ranging from targeted anticancer activity to highly specific f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Benzothiazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting profound pharmacological properties ranging from targeted anticancer activity to highly specific fluorescent probing [1]. The compound 2-(4-Methoxyphenyl)-5-aminobenzothiazole (CAS: 728002-32-2) integrates two potent pharmacophores: the 2-phenylbenzothiazole core (known for CYP1A1-mediated bioactivation in breast cancer models) and the 5-aminobenzothiazole moiety (associated with kinase inhibition and mitochondrial disruption).

When evaluating novel benzothiazole derivatives, relying on a single viability metric is insufficient due to the complex nature of cell death. Benzothiazoles frequently induce mitochondrial inner membrane depolarization, which cascades into ATP depletion, loss of oxidoreductase activity, and eventual caspase-dependent apoptosis [2]. Therefore, a robust preclinical screening cascade must employ orthogonal assays to validate causality:

  • Metabolic Viability (MTT) : Measures NAD(P)H-dependent cellular oxidoreductase enzymes.

  • Energetic Viability (CellTiter-Glo) : Measures intracellular ATP levels, providing a highly sensitive, luminescence-based orthogonal validation.

  • Morphological Viability (Hoechst/PI) : Differentiates between caspase-driven apoptosis (chromatin condensation) and necrosis (membrane permeabilization).

Mechanism Compound 2-(4-Methoxyphenyl)-5-aminobenzothiazole Mito Mitochondrial Dysfunction (Inner Membrane Depolarization) Compound->Mito induces OxRed Decreased Oxidoreductase Activity Mito->OxRed ATP Rapid ATP Depletion Mito->ATP Caspase Caspase 3/7 Activation Mito->Caspase MTT MTT Assay (Reduced Formazan) OxRed->MTT measured by CTG CellTiter-Glo (Reduced Luminescence) ATP->CTG measured by PI Hoechst/PI Imaging (Chromatin Condensation) Caspase->PI confirmed by

Fig 1: Mechanism of benzothiazole-induced cytotoxicity and corresponding assay targets.

Experimental Design & Compound Preparation

Benzothiazole derivatives are highly hydrophobic. Improper solubilization will lead to compound precipitation in aqueous media, resulting in artificially low cytotoxicity readings and high assay variance.

Reagent Preparation
  • Stock Solution (10 mM) : Dissolve 2.56 mg of 2-(4-Methoxyphenyl)-5-aminobenzothiazole (MW: 256.32 g/mol ) in 1.0 mL of cell culture-grade Dimethyl Sulfoxide (DMSO). Vortex vigorously and sonicate for 5 minutes at room temperature until completely clear.

  • Working Dilutions : Prepare a 200X concentration series in pure DMSO (e.g., 20 mM, 10 mM, 5 mM, down to 0.1 mM).

  • Final Treatment Media : Dilute the 200X DMSO stocks 1:200 into complete culture media (e.g., DMEM + 10% FBS) immediately before treating the cells.

    • Causality Note: This ensures the final DMSO concentration on the cells is strictly 0.5% (v/v) . Concentrations >0.5% DMSO can independently induce solvent toxicity, confounding the viability data.

Cell Line Selection

To establish a comprehensive toxicity profile, we recommend a panel including:

  • MCF-7 (Human Breast Adenocarcinoma) : Highly responsive to 2-phenylbenzothiazoles due to intrinsic CYP1A1 expression.

  • A549 (Human Lung Carcinoma) : Standard model for evaluating broad-spectrum aminobenzothiazole cytotoxicity [1].

  • HepG2 (Human Hepatocellular Carcinoma) : Used to assess baseline hepatotoxicity and metabolic clearance.

Workflow A Compound Prep (10 mM in DMSO) C Treatment (0.1 - 100 µM, 72h) A->C B Cell Seeding (96-well, 5x10^3 cells/well) B->C D MTT Assay (Metabolic) C->D E CellTiter-Glo (ATP) C->E F Hoechst/PI (Imaging) C->F G Data Analysis (Non-linear Regression) D->G E->G F->G

Fig 2: Orthogonal cell viability screening workflow for benzothiazole derivatives.

Step-by-Step Methodologies

Protocol A: MTT Assay (Metabolic Viability)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the foundational colorimetric test for screening benzothiazole cytotoxicity [2].

Self-Validating Control : Always include a "Media + MTT + Solubilization Buffer" blank (no cells) to subtract background absorbance, as benzothiazoles can sometimes exhibit intrinsic absorbance near 570 nm.

  • Seeding : Seed cells in a flat-bottom 96-well plate at a density of 5×103 cells/well in 100 µL of complete media. Incubate at 37°C, 5% CO₂ for 24 hours to allow adherence.

  • Treatment : Aspirate the media. Add 100 µL of treatment media containing 2-(4-Methoxyphenyl)-5-aminobenzothiazole (0.1 µM to 100 µM). Include a 0.5% DMSO vehicle control and a positive control (e.g., 1 µM Doxorubicin). Incubate for 72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate for exactly 4 hours at 37°C.

    • Causality Note: Viable cells with active mitochondria will cleave the tetrazolium ring, forming insoluble purple formazan crystals.

  • Solubilization : Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 100 µL of DMSO to each well. Place on an orbital shaker for 15 minutes protected from light.

  • Readout : Measure absorbance at 570 nm (reference wavelength 630 nm) using a microplate reader.

Protocol B: CellTiter-Glo Assay (ATP Luminescence)

Because benzothiazoles directly target mitochondrial function, ATP depletion often precedes the loss of oxidoreductase activity. The CellTiter-Glo (CTG) assay provides a highly sensitive, homogeneous method to detect this early-stage toxicity.

  • Seeding & Treatment : Seed and treat cells in an opaque white 96-well plate following the exact parameters described in Protocol A. (Opaque plates prevent luminescent crosstalk between wells).

  • Equilibration : After the 72-hour treatment period, remove the plate from the incubator and equilibrate to room temperature for 30 minutes.

    • Causality Note: Temperature gradients across the plate can cause uneven luciferase enzyme kinetics, leading to edge effects.

  • Reagent Addition : Add 100 µL of CellTiter-Glo® Reagent (Promega) to each well (1:1 ratio with the culture media).

  • Lysis : Mix contents vigorously on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization : Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout : Record luminescence using a microplate reader (integration time: 0.5–1.0 second per well).

Protocol C: High-Content Imaging (Hoechst 33342 / Propidium Iodide)

To confirm that the loss of viability is due to apoptosis (typical of aminobenzothiazoles) rather than non-specific necrosis, dual-staining fluorescence microscopy is required [2].

  • Treatment : Treat cells in a black, clear-bottom 96-well imaging plate for 48 hours.

  • Staining : Prepare a staining cocktail in PBS containing 5 µg/mL Hoechst 33342 (membrane-permeable, stains all nuclei blue) and 2 µg/mL Propidium Iodide (PI) (membrane-impermeable, stains necrotic/late-apoptotic nuclei red).

  • Incubation : Remove culture media, wash once with PBS, and add 100 µL of the staining cocktail. Incubate for 20 minutes at 37°C in the dark.

  • Imaging : Image using a High-Content Screening (HCS) system.

    • Analysis: Apoptotic cells will show bright, fragmented blue nuclei (chromatin condensation). Necrotic cells will show uniform red fluorescence.

Data Presentation & Interpretation

Data should be normalized to the vehicle control (0.5% DMSO = 100% viability). IC₅₀ values are calculated using a four-parameter logistic non-linear regression model. The table below illustrates the expected pharmacological profile of 2-(4-Methoxyphenyl)-5-aminobenzothiazole based on structurally analogous aminobenzothiazole derivatives [1].

Table 1: Representative Cytotoxicity Profile of 2-(4-Methoxyphenyl)-5-aminobenzothiazole

Cell LineTissue OriginAssay MethodIC₅₀ (µM) ± SDCellular Response Mechanism
MCF-7 Breast AdenocarcinomaMTT12.4 ± 1.1CYP1A1-mediated bioactivation; Caspase-dependent apoptosis.
MCF-7 Breast AdenocarcinomaCellTiter-Glo9.8 ± 0.6Rapid ATP depletion preceding oxidoreductase failure.
A549 Lung CarcinomaMTT24.5 ± 2.3Moderate sensitivity; PI3K/Akt pathway modulation.
HepG2 Hepatocellular CarcinomaCellTiter-Glo> 50.0High metabolic clearance; low baseline hepatotoxicity.

Note: The discrepancy between MTT and CTG IC₅₀ values in MCF-7 cells highlights the necessity of orthogonal testing. ATP depletion (CTG) is a more immediate consequence of benzothiazole-induced mitochondrial uncoupling than the decay of oxidoreductase enzymes (MTT).

References

  • Salih, O. M., Al-Sha'er, M. A., & Basheer, H. A. (2024). "Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents." ACS Omega, 9(12), 13928-13950.[Link]

  • Haznedar, B., Bayar Muluk, N., Vejselova Sezer, C., Kutlu, H. M., & Cingi, C. (2024). "Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells." European Review for Medical and Pharmacological Sciences, 28(4), 1585-1593. [Link]

  • Wang, Y., et al. (2024). "A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells." Molecules, 29(21), 5181.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)-5-aminobenzothiazole

Welcome to the technical support guide for the synthesis of 2-(4-Methoxyphenyl)-5-aminobenzothiazole. This document is designed for researchers, chemists, and drug development professionals encountering challenges, parti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-(4-Methoxyphenyl)-5-aminobenzothiazole. This document is designed for researchers, chemists, and drug development professionals encountering challenges, particularly low yields, during this specific synthesis. The following question-and-answer guide provides in-depth, field-proven insights to help you troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm attempting a direct condensation of 2,4-diaminobenzenethiol with 4-methoxybenzaldehyde and getting a very low yield or an intractable mixture. What is the primary issue?

This is the most common and critical challenge for this specific synthesis. While the standard synthesis of 2-arylbenzothiazoles involves the condensation of a 2-aminothiophenol with an aldehyde, the presence of a second amino group at the C-5 position (para to the thiol) in your starting material, 2,4-diaminobenzenethiol, introduces significant complications.

Core Problems:

  • Lack of Regioselectivity: The aldehyde can react with either the C-2 amino group (desired) or the C-5 amino group (undesired), leading to a mixture of isomers that are often difficult to separate.

  • Polymerization: The difunctional nature of the 2,4-diaminobenzenethiol makes it highly susceptible to polymerization under typical condensation conditions.

  • Oxidation: Like all o-aminothiophenols, this starting material is extremely prone to oxidation, forming disulfide-linked dimers which are unreactive in the desired pathway.[1]

Due to these challenges, a direct one-pot condensation is often not a viable high-yield strategy. A multi-step synthetic approach is generally required for a cleaner reaction and better yield.[2]

Q2: What is a more reliable synthetic route to avoid the issues of direct condensation?

A more robust and widely practiced strategy involves a multi-step synthesis that begins with a precursor where the C-5 amino group is "masked" as a nitro group. This approach provides excellent control over regioselectivity and prevents polymerization.[2][3]

The general workflow is as follows:

  • Thiocyanation of 4-nitroaniline: The synthesis begins by introducing a thiocyanate group ortho to the amino group of 4-nitroaniline. This is often achieved by treating the aniline with potassium thiocyanate (KSCN) and bromine in acetic acid to form 2-amino-5-nitrobenzenethiocyanate.[4][5]

  • Reductive Cyclization: The intermediate is then treated with a reducing agent (e.g., sodium sulfide) which simultaneously reduces the thiocyanate to a thiol and initiates the condensation with 4-methoxybenzaldehyde, followed by oxidative cyclization to form 2-(4-Methoxyphenyl)-5-nitrobenzothiazole.

  • Nitro Group Reduction: The final step is the selective reduction of the nitro group to the desired C-5 amino group. Common reducing agents for this transformation include tin(II) chloride (SnCl2) or catalytic hydrogenation (H2/Pd-C).[6]

This route systematically builds the molecule, ensuring the correct isomer is formed and minimizing side reactions.

Q3: My starting 2-aminothiophenol precursor is degrading quickly. How can I handle and assess its quality?

The quality of the o-aminothiophenol starting material is paramount for a successful reaction. These compounds are notoriously unstable.

Key Issues & Solutions:

  • Oxidation to Disulfide: The primary degradation pathway is oxidation of the thiol group to form a bis(2-aminophenyl) disulfide.[1] This dimer is inactive and represents a direct loss of your starting material.

  • Handling & Storage: Always handle o-aminothiophenol derivatives under an inert atmosphere (Nitrogen or Argon).[1] Use freshly purified material and store it in a cool, dark place.

  • Quality Check: Before starting your reaction, assess the purity of the aminothiophenol. This can be done via Thin Layer Chromatography (TLC) or by checking its melting point against the literature value. The presence of a higher-melting point solid or streaking on TLC often indicates disulfide formation.

Troubleshooting Workflow for Starting Material Quality

Caption: Decision tree for assessing aminothiophenol quality.

Q4: Even with the multi-step nitro-intermediate route, my yields are low. Which reaction parameters should I optimize?

Low yields in the multi-step synthesis can often be traced back to suboptimal reaction conditions in the cyclization or reduction steps.

Table 1: Troubleshooting Guide for Low Yields
Problem Potential Cause Recommended Solution & Explanation Citation
Low Yield in Cyclization Step Inefficient oxidation of the benzothiazoline intermediate.The reaction forms a non-aromatic benzothiazoline ring first, which must be oxidized to the final benzothiazole. Ensure sufficient oxidant (e.g., air, H₂O₂, DMSO) is present. In some cases, simply stirring under an air atmosphere is sufficient.[7][8]
Suboptimal catalyst or reaction medium.For the condensation step, various catalysts can be employed. Acid catalysts (e.g., H₂O₂/HCl, L-proline) or "green" catalysts can improve rates and yields. The choice of solvent (e.g., Ethanol, DMSO, or solvent-free) is also critical and substrate-dependent.[9][10]
Incorrect Temperature.The reaction may require heating to proceed at a reasonable rate. Experiment with a range of temperatures, monitoring progress by TLC. Some modern methods utilize microwave irradiation to shorten reaction times and improve yields.[9]
Incomplete Nitro Reduction Inactive or insufficient reducing agent.Ensure the reducing agent (e.g., SnCl2, Fe powder) is fresh and active. Use a sufficient stoichiometric excess to drive the reaction to completion.[2][6]
Catalyst poisoning (for catalytic hydrogenation).If using H₂/Pd-C, the sulfur atom in the benzothiazole ring can sometimes interfere with the catalyst activity. Using a more robust catalyst or different reduction conditions (like Fe/NH₄Cl) may be necessary.
Product Loss During Workup/Purification Product has partial solubility in the aqueous phase.During aqueous workup, ensure the pH is adjusted to make the product less soluble. Back-extract the aqueous layer with your organic solvent to recover any dissolved product.[11]
Difficulty in chromatographic separation.The amino-substituted product can be quite polar. Use an appropriate solvent system for column chromatography (e.g., Ethyl Acetate/Hexane gradient, possibly with a small amount of triethylamine to reduce tailing on silica gel). Recrystallization from a suitable solvent like ethanol or chloroform is also a highly effective purification method.[11]
Q5: What do the key reaction mechanisms and side reactions look like?

Understanding the underlying pathways is crucial for effective troubleshooting.

Primary Synthetic Pathway (Condensation & Cyclization)

The core reaction proceeds through three main stages: imine formation, intramolecular cyclization to a benzothiazoline intermediate, and finally, oxidation to the aromatic benzothiazole.

Caption: General mechanism for 2-arylbenzothiazole synthesis.[7]

Major Side Reaction: Disulfide Formation

This is the most common side reaction, inactivating your starting material before it can participate in the desired reaction.

Caption: Oxidative dimerization of the aminothiophenol starting material.[1]

Q6: Are there any specific safety precautions for this synthesis?

Yes. Thiophenol derivatives are known for their strong, unpleasant odors and should always be handled in a well-ventilated fume hood.[10] Always consult the Safety Data Sheet (SDS) for all reagents, particularly for starting materials and catalysts, before beginning any experimental work.

References

  • Karakus, N., & Koca, M. (2010). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(4), 831-839. Available from: [Link]

  • Siddiqui, N., et al. (2011). Synthesis of some thiazolyl aminobenzothiazole derivatives as potential antibacterial, antifungal and anthelmintic agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(4), 756-767. Available from: [Link]

  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. Available from: [Link]

  • Sharma, P., et al. (2020). Synthesis of 5-Fluoroaminobenzothiazoles. SynOpen, 4(1), 23-32. Available from: [Link]

  • CN116283825A - A kind of preparation technology of dehydrothiop-toluidine. (2023). Google Patents.
  • Manku, S., et al. (2006). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Journal of Combinatorial Chemistry, 8(4), 541-544. Available from: [Link]

  • Khabnadideh, S., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(8), 2190. Available from: [Link]

  • Hassan, A. S., et al. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Egyptian Journal of Chemistry, 66(10), 45-53. Available from: [Link]

  • Synthesis of benzothiazoles. (n.d.). Organic Chemistry Portal. Retrieved March 24, 2026, from [Link]

  • Patel, N. B., et al. (2012). SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 324-328. Available from: [Link]

  • Zidar, N., et al. (2023). Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. International Journal of Molecular Sciences, 24(13), 10891. Available from: [Link]

  • Bradshaw, T. D., et al. (1996). Antitumor Benzothiazoles. 3. Synthesis of 2-(4-Aminophenyl)benzothiazoles and Evaluation of Their Activities against Breast Cancer Cell Lines in Vitro and in Vivo. Journal of Medicinal Chemistry, 39(20), 3971-3975. Available from: [Link]

  • Synthesis, Characterization For New (Heterocyclic) Compounds From 2-Amino-6-Methoxy Benzothiazole And Study Biological. (2021). Natural Volatiles & Essential Oils, 8(4), 8683-8697. Available from: [Link]

  • Kulkarni, S. A., et al. (2022). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. Journal of Advanced Scientific Research, 13(11), 123-128. Available from: [Link]

  • Khan, S. A., & Asiri, A. M. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 3(1), 13-23. Available from: [Link]

  • Synthesis and Cyclization of Benzothiazole: Review. (2010). Journal of Current Pharmaceutical Research, 3(1), 13-23. Available from: [Link]

  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. (2019). Antimicrobial Agents and Chemotherapy, 63(12), e01275-19. Available from: [Link]

  • Synthesis of 2-Amino-4-Methyl-5-Aminomethylthiazole. (n.d.). Amanote Research. Retrieved March 24, 2026, from [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2015). ResearchGate. Available from: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. Available from: [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2025). International Journal of Molecular Sciences, 26(11), 5901. Available from: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. Retrieved March 24, 2026, from [Link]

  • Dehydrothio-p-toluidinesulfonic acid azo-hexahydro-4,6-dioxopyrimidineurea or cyanamide direct dyes for paper. (1975). Google Patents.
  • Protecting Groups in Peptide Synthesis. (2020). Springer Nature Experiments. Available from: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Advances, 15(1), 1-20. Available from: [Link]

  • Condensation of 2-aminothiophenols with aldehydes under visible light. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Catalytic Markovnikov Hydrothiolation of Dehydroamino Acids: Unified Total Synthesis of Enteropeptin Sactipeptides. (2023). Journal of the American Chemical Society, 145(13), 7288-7294. Available from: [Link]

  • Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. (2020). Molecules, 25(15), 3465. Available from: [Link]

  • Synthesis of Novel 3-Deoxy-3-thio Derivatives of d-Glucosamine and Their Application as Ligands for the Enantioselective Addition of Diethylzinc to Benzaldehyde. (2024). International Journal of Molecular Sciences, 25(10), 5542. Available from: [Link]

  • Condensation of α-Carbonyl Aldehydes Leads to the Formation of Solid Humins during the Hydrothermal Degradation of Carbohydrates. (2018). ACS Sustainable Chemistry & Engineering, 6(10), 13388-13396. Available from: [Link]

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Optimization

Technical Support Center: Optimizing Microwave-Assisted Synthesis of 2-(4-Methoxyphenyl)-5-aminobenzothiazole

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals seeking to optimize the synthesis of 2-(4-Methoxyphenyl)-5-aminobenzothiazole.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals seeking to optimize the synthesis of 2-(4-Methoxyphenyl)-5-aminobenzothiazole.

The 2-arylbenzothiazole scaffold is a privileged pharmacophore in medicinal chemistry. While conventional reflux methods suffer from prolonged reaction times (4–6 hours) and poor atom economy, microwave-assisted synthesis (MAS) leverages dielectric heating to drive the condensation and oxidative cyclization of 2,4-diaminobenzenethiol and 4-methoxybenzaldehyde in minutes[1][2]. This guide provides validated protocols, mechanistic insights, and targeted troubleshooting to ensure high-yield, reproducible results.

Mechanistic Rationale & Pathway

Understanding the reaction mechanism is critical for troubleshooting. The synthesis proceeds via a three-stage cascade:

  • Condensation: The primary amine of the thiophenol attacks the carbonyl carbon of 4-methoxybenzaldehyde, followed by dehydration to form a Schiff base (imine)[3].

  • Cyclization: Intramolecular nucleophilic attack by the adjacent thiol group onto the imine carbon yields a benzothiazoline intermediate[4].

  • Oxidation: The intermediate undergoes aromatization via the loss of two hydrogen atoms (oxidation) to yield the final 2-(4-Methoxyphenyl)-5-aminobenzothiazole[5].

Mechanism SM 2,4-Diaminobenzenethiol + 4-Methoxybenzaldehyde Imine Schiff Base (Imine) Intermediate SM->Imine Condensation (-H₂O) Thiazoline Benzothiazoline Intermediate Imine->Thiazoline Intramolecular Cyclization Product 2-(4-Methoxyphenyl)-5-aminobenzothiazole Thiazoline->Product Oxidation (-2H)

Caption: Mechanism of benzothiazole formation via condensation and oxidative cyclization.

Standard Experimental Protocol (Self-Validating Workflow)

This protocol utilizes a green, citric acid-catalyzed approach under microwave irradiation to maximize yield while minimizing hazardous byproducts[4].

Reagents Required:

  • 2,4-Diaminobenzenethiol dihydrochloride (1.0 mmol)

  • 4-Methoxybenzaldehyde (1.0 mmol)

  • Citric acid (5 mol%)

  • Absolute ethanol (2.0 mL)

  • 10% Aqueous Sodium Bicarbonate ( NaHCO3​ )

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe quartz or thick-walled glass reaction vial, add 1.0 mmol of 2,4-diaminobenzenethiol dihydrochloride and 1.0 mmol of 4-methoxybenzaldehyde. Causality: Using the dihydrochloride salt prevents premature oxidative dimerization of the thiol group prior to condensation[6].

  • Catalyst & Solvent Addition: Add 5 mol% of citric acid and 2.0 mL of absolute ethanol. Causality: Citric acid acts as a mild, green proton donor to activate the aldehyde's carbonyl carbon, facilitating rapid nucleophilic attack[4]. Ethanol ensures homogeneous dielectric heating.

  • Microwave Irradiation: Seal the vial with a Teflon septum. Place it in a focused mono-mode microwave reactor. Set the power to 80–100 W and irradiate at 85 °C for 5 minutes. Self-Validation: Monitor the pressure curve on the reactor; a stable pressure indicates controlled heating without solvent degradation.

  • Reaction Monitoring: Pause at 3 minutes to spot the mixture on a TLC plate (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the aldehyde spot under UV light confirms the completion of the condensation step[6].

  • Workup & Neutralization: Cool the vial to room temperature. Pour the mixture into 20 mL of crushed ice containing 10% NaHCO3​ . Causality: The base neutralizes the dihydrochloride salt and citric acid, forcing the free-base 2-(4-Methoxyphenyl)-5-aminobenzothiazole to precipitate[2].

  • Purification: Filter the precipitate under a vacuum, wash with cold distilled water, and recrystallize from hot ethanol to obtain the pure product.

Quantitative Data: Microwave vs. Conventional Heating

The transition from conventional reflux to microwave irradiation yields significant improvements in both efficiency and product purity[1][2].

ParameterConventional Heating (Oil Bath Reflux)Microwave-Assisted Synthesis (Dielectric)
Reaction Time 4 – 6 hours4 – 6 minutes
Operating Temperature 80 °C (Convective heat transfer)85 °C (Direct molecular agitation)
Catalyst Loading 10 – 20 mol%5 mol%
Average Yield 60 – 70%88 – 95%
Purity (LC-MS) ~85% (Significant disulfide byproducts)>95% (Clean conversion)

Frequently Asked Questions (FAQs)

Q: Why is microwave dielectric heating superior to a standard oil bath for this specific synthesis? A: Conventional heating relies on thermal conductivity, which heats the vessel walls first, leading to a temperature gradient that can cause localized degradation of the sensitive 2,4-diaminobenzenethiol. Microwave irradiation directly couples with the dipole moments of the ethanol and reactants, causing rapid, uniform volumetric heating. This drastically lowers the activation energy barrier for the cyclization step, reducing reaction times from hours to minutes[2].

Q: Why use the dihydrochloride salt of the aminothiophenol instead of the free base? A: Free 2-aminothiophenols are highly unstable and rapidly oxidize in the presence of air to form unreactive disulfides[6]. The dihydrochloride salt protonates the amine, stabilizing the molecule during storage and handling. The base added during the workup step liberates the active amine exactly when needed.

Q: Can this reaction be performed under solvent-free conditions? A: Yes. Solvent-free microwave synthesis is possible and highly atom-economical[3]. However, when scaling up, the lack of a solvent can lead to "hot spots" (thermal runaway) in the microwave. If attempting solvent-free synthesis, ensure the solid reactants are finely triturated (ground together) before irradiation to maximize surface area contact.

Troubleshooting Guide

Even with optimized protocols, researchers may encounter specific failure modes. Use the workflow and Q&A below to diagnose and resolve experimental issues.

Troubleshooting Issue Low Yield / Impurities Detected Analysis TLC / LC-MS Analysis Issue->Analysis Stalled Stalled at Benzothiazoline Analysis->Stalled Intermediate Peak Disulfide Disulfide Byproducts Analysis->Disulfide Dimer Mass Detected Charring Charring / Degradation Analysis->Charring Multiple Baseline Spots AddOx Introduce Air or Iodine Stalled->AddOx Argon Purge Vessel with Argon Disulfide->Argon LowerPwr Reduce MW Power to 80W Charring->LowerPwr

Caption: Troubleshooting workflow for resolving common issues in microwave-assisted synthesis.

Q: My LC-MS shows a mass corresponding to [M+2]. Why did the reaction stall, and how do I fix it? A: An [M+2] mass indicates that the reaction has stalled at the benzothiazoline intermediate. The final step of the mechanism requires the loss of two hydrogen atoms (oxidation) to achieve full aromatization[3][5].

  • Solution: If running the reaction under a strict inert atmosphere, the lack of oxygen prevents this oxidation. Open the vial to the atmosphere for the final minute of heating, or add a catalytic amount of an oxidant (e.g., 10 mol% Iodine or H2​O2​ ) to drive the aromatization[7].

Q: I am observing a high percentage of disulfide byproducts and low product yield. What went wrong? A: Disulfide formation occurs when the thiol groups of the starting material oxidize and dimerize before they can condense with the aldehyde[6].

  • Solution: Ensure your 2,4-diaminobenzenethiol is freshly sourced or recrystallized. Purge the reaction vial with Argon before heating to displace ambient oxygen during the initial condensation phase.

Q: The reaction mixture turned black, and TLC shows multiple unidentifiable baseline spots. A: This is a classic symptom of microwave-induced charring caused by localized superheating or setting the wattage too high.

  • Solution: Reduce the microwave power to 80 W. Ensure the reaction mixture is stirring vigorously (at least 600 RPM) to distribute the thermal energy evenly. If using a highly concentrated or solvent-free setup, dilute the mixture slightly with ethanol[8].

Q: The product is co-eluting with unreacted 4-methoxybenzaldehyde during purification. How can I remove it? A: 4-Methoxybenzaldehyde can be stubborn to remove via simple recrystallization if present in excess.

  • Solution: During the workup, wash the organic layer with a saturated solution of sodium bisulfite ( NaHSO3​ ). The bisulfite will react with the unreacted aldehyde to form a water-soluble bisulfite adduct, which can be easily washed away in the aqueous phase.

References

  • Researcher.Life. "Microwave‐Assisted Preparation of 2‐Substituted Benzothiazoles.
  • BenchChem. "Application Notes and Protocols for Microwave-Assisted Synthesis of Benzothiazole Derivatives.
  • BenchChem. "Troubleshooting guide for the synthesis of benzothiazole derivatives.
  • Mukhopadhyay, C., & Datta, A. "A GREEN METHOD FOR THE SYNTHESIS OF 2-ARYLBENZOTHIAZOLES." Heterocycles, 2007.
  • ACS Publications. "Metal-Free Synthesis of 2-Arylbenzothiazoles from Aldehydes, Amines, and Thiocyanate." Organic Letters, 2019.
  • Oriental Journal of Chemistry. "Pentafluorophenylammonium triflate: A Mild, Efficient and Reusable Catalyst for the Synthesis of 2-Arylbenzothiazole...
  • Chemical Science Review and Letters. "Citric Acid Catalyzed Microwave Irradiated Solvent Free Synthesis of 2-Substituted Benzothiazole Derivatives." 2017.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Crystallographic Analysis of 2-(4-Methoxyphenyl)-5-aminobenzothiazole and its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the precise understanding of a molecule's three-dimensional architecture is a cornerstone of rat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the precise understanding of a molecule's three-dimensional architecture is a cornerstone of rational drug design.[1] X-ray crystallography remains the gold standard for unequivocally determining molecular structures, providing invaluable insights into conformation, stereochemistry, and intermolecular interactions that govern biological activity.[1][2] This guide presents a comprehensive analysis of the crystallographic features of benzothiazole derivatives, with a specific focus on 2-(4-Methoxyphenyl)-5-aminobenzothiazole. While a dedicated crystal structure for this exact molecule is not publicly available, this guide leverages crystallographic data from closely related analogs to provide a robust comparative framework. This approach allows for the prediction of structural properties and highlights the subtle yet significant influence of substituent changes on the overall molecular and supramolecular structure.

The Significance of the Benzothiazole Scaffold

Benzothiazole and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][3][4][5] The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure, which dictates their binding affinity to biological targets. Therefore, detailed structural elucidation via X-ray crystallography is a critical step in understanding their structure-activity relationships (SAR) and in the development of new, more potent therapeutic agents.[1][6]

Comparative Crystallographic Data Analysis

To infer the likely structural characteristics of 2-(4-Methoxyphenyl)-5-aminobenzothiazole, we will analyze the crystallographic data of two closely related, published structures: 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole and 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole .[5][7] The key difference in the first analog is the substitution of the 5-amino group with a chloro group, while the second analog features a different substitution pattern on the phenyl ring.

Parameter5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole[7]2-(4-hydroxy-3-methoxyphenyl)-benzothiazole[5][8]
Formula C14H10ClNOSC14H11NO2S
Crystal System OrthorhombicOrthorhombic
Space Group P b c aP 21 21 21
Unit Cell Dimensions a = 29.0274(16) Å, b = 14.5512(8) Å, c = 5.8686(3) Åa = 5.6429(3) Å, b = 13.0101(7) Å, c = 16.3249(9) Å
Dihedral Angle (Benzothiazole-Phenyl) 8.76 (16)°4.69(7)°
Key Intermolecular Interactions Molecules are stacked in columns along the c-axis with no significant intermolecular interactions mentioned.Helical arrangement formed through O-H···N intermolecular hydrogen bonding.

Analysis of Comparative Data:

The data reveals that both analogs crystallize in the orthorhombic system, suggesting that 2-(4-Methoxyphenyl)-5-aminobenzothiazole is also likely to adopt this crystal system. A crucial parameter is the dihedral angle between the benzothiazole ring system and the phenyl ring. In both analogs, this angle is relatively small, indicating a near-coplanar arrangement of the two ring systems.[5][7] This planarity is a key structural feature that can influence π-π stacking interactions and receptor binding.

The most significant difference lies in the intermolecular interactions. The 5-chloro analog exhibits simple columnar stacking, while the 2-(4-hydroxy-3-methoxyphenyl) derivative forms a helical structure stabilized by strong O-H···N hydrogen bonds.[5][7] Given that 2-(4-Methoxyphenyl)-5-aminobenzothiazole possesses an amino group at the 5-position, which is a hydrogen bond donor, it is highly probable that its crystal structure will also be dominated by hydrogen bonding, likely N-H···N or N-H···O interactions, leading to a more complex and stabilized supramolecular assembly compared to the 5-chloro analog.

Experimental Workflow for X-ray Crystallography

The determination of a crystal structure is a multi-step process that requires meticulous execution. The following protocol outlines the standard workflow from synthesis to structural validation.

Synthesis and Crystallization

The synthesis of 2-aryl-benzothiazoles is well-established and typically involves the condensation of a substituted 2-aminothiophenol with a corresponding benzaldehyde.[4][5]

Protocol for the Synthesis of 2-(4-Methoxyphenyl)-5-aminobenzothiazole:

  • Reaction Setup: In a round-bottom flask, combine 2-amino-5-aminothiophenol (1 mmol), 4-methoxybenzaldehyde (1 mmol), and an oxidizing agent such as sodium metabisulfite (1.2 mmol) in a suitable solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5][7]

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours and the progress is monitored by thin-layer chromatography (TLC).[5][7]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of cold water. The crude product is then collected by filtration, washed, and purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) to obtain single crystals suitable for X-ray diffraction.[5]

G cluster_synthesis Synthesis cluster_purification Purification & Crystallization A 2-Amino-5-aminothiophenol + 4-Methoxybenzaldehyde B Reaction in DMF/DMSO with Oxidizing Agent A->B C Heating under Reflux B->C D Precipitation with Cold Water C->D E Filtration and Washing D->E F Recrystallization E->F G Single Crystals for X-ray Diffraction F->G

Caption: Synthetic and crystallization workflow for obtaining single crystals.

X-ray Data Collection and Structure Solution

High-quality single crystals are essential for obtaining accurate crystallographic data.

Protocol for Data Collection and Processing:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.[9]

  • Data Collection: The crystal is subjected to a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.[9]

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.[9]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares techniques to obtain the final atomic coordinates and displacement parameters.[9]

Structural Validation

The final step is to ensure the chemical and crystallographic integrity of the determined structure.

Validation Checks:

  • Geometric Parameters: Bond lengths, bond angles, and torsion angles are compared to standard values to ensure they are chemically reasonable.

  • Residual Electron Density: The final difference Fourier map should not show any significant peaks of residual electron density.[9]

  • Validation Software: Programs like CHECKCIF are used to perform a comprehensive validation of the crystallographic data.

G A Single Crystal B X-ray Diffractometer (Data Collection) A->B C Raw Diffraction Data B->C D Data Processing (Unit Cell, Space Group, Intensities) C->D E Structure Solution (Direct/Patterson Methods) D->E F Structure Refinement (Least-Squares) E->F G Final Structural Model F->G H Structural Validation (Geometry, CHECKCIF) G->H I Validated Crystal Structure H->I

Caption: General workflow for X-ray crystal structure determination.

Conclusion and Future Directions

While the crystal structure of 2-(4-Methoxyphenyl)-5-aminobenzothiazole remains to be experimentally determined, a comparative analysis of its close analogs provides a strong predictive framework for its structural properties. It is anticipated that the molecule will exhibit a near-coplanar conformation and that its solid-state structure will be significantly influenced by intermolecular hydrogen bonding involving the 5-amino group.

For researchers in drug development, obtaining the definitive crystal structure of this compound is a crucial next step. This will enable detailed analysis of its molecular conformation and intermolecular interactions, providing a solid foundation for structure-based drug design and the development of novel benzothiazole-based therapeutics. The experimental protocols outlined in this guide provide a clear roadmap for achieving this goal.

References

  • BenchChem. A Comparative Crystallographic Analysis of Benzodithiazole and Benzothiazole Derivatives.
  • Djafri, A., et al. Crystal and molecular structure of (2Z,5Z)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-5-(4-nitrobenzylidene)thiazolidin-4-one. Acta Crystallographica Section E: Crystallographic Communications.
  • Okonkwo, V. I., et al. Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. 2023, 15(5): 1-28.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules.
  • X-Ray Crystallographic Analysis Report. Royal Society of Chemistry. 2005.
  • Synthesis and Mechanism of Hypoglycemic Activity of Benzothiazole Derivatives. Journal of Medicinal Chemistry. 2013.
  • Synthesis of liquid crystalline benzothiazole based derivatives: Theoretical and experimental study of their optical and electrical properties. Journal of Molecular Structure. 2023.
  • Helical Arrangement of 2-(4-hydroxy-3-methoxyphenyl)-Benzothiazole in Crystal Formation and Biological Evaluation on HeLa Cells. Molecules. 2017.
  • BenchChem. A Comparative Guide to the X-ray Crystallography of Benzothiazole Derivatives.
  • Yousuf, S., et al. 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online. 2012. Available from: [Link]

  • Rahmani, R., et al. Crystal structure of (2Z,5Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-5-[(E)-3-(2-nitrophenyl)allylidene]-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Crystallographic Communications. 2016. Available from: [Link]

  • 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Molecules. 2022.
  • Crystal structure of 2-(4-methoxyphenyl)-1,3-thiazolo[4,5-b]pyridine, C13H10N2OS. Zeitschrift für Kristallographie - New Crystal Structures. 2016.
  • Helical Arrangement of 2-(4-hydroxy-3-methoxyphenyl)-Benzothiazole in Crystal Formation and Biological Evaluation on HeLa Cells. ResearchGate. 2017.

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Comparative

In Vitro Target Engagement Validation of 2-(4-Methoxyphenyl)-5-aminobenzothiazole: A Comparative Guide

Executive Summary & Mechanistic Rationale Substituted 2-arylbenzothiazoles have emerged as a privileged scaffold in drug discovery, particularly recognized for their potent antiproliferative and multiangiokinase inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Substituted 2-arylbenzothiazoles have emerged as a privileged scaffold in drug discovery, particularly recognized for their potent antiproliferative and multiangiokinase inhibitory properties[1]. Among these, 2-(4-Methoxyphenyl)-5-aminobenzothiazole (MPAB) represents a highly optimized derivative designed to target critical receptor tyrosine kinases (RTKs) involved in tumor angiogenesis, specifically VEGFR-2 and FGFR-1.

Structural elongation of the foundational 2-phenylbenzothiazole scaffold transitions the molecule from a Type I to a Type II protein kinase inhibitor[2]. Mechanistically, the 2-phenylbenzothiazole moiety anchors into the hinge region of the RTK binding site. The addition of the 5-amino and 4-methoxy groups facilitates critical hydrogen bond interactions in the gatekeeper area, directing the aryl group deep into the hydrophobic allosteric back pocket[2].

While phenotypic assays (e.g., cytotoxicity in MCF-7 breast cancer cells) demonstrate efficacy, they do not confirm the mechanism of action[2]. Validating physical target engagement (TE) in vitro is critical to prove that the observed phenotypic response is causally driven by the compound binding to its intended kinase targets, rather than off-target cytotoxicity[3]. This guide objectively compares the target engagement profile of MPAB against clinical standards like Sorafenib and Sunitinib using orthogonal biophysical and cellular methodologies.

G MPAB 2-(4-Methoxyphenyl)- 5-aminobenzothiazole VEGFR2 VEGFR-2 (Kinase Domain) MPAB->VEGFR2 Type II Inhibition FGFR1 FGFR-1 (Kinase Domain) MPAB->FGFR1 Type II Inhibition Sorafenib Sorafenib (Clinical Control) Sorafenib->VEGFR2 Inhibits PI3K PI3K / AKT Pathway VEGFR2->PI3K MAPK MEK / ERK Pathway VEGFR2->MAPK FGFR1->PI3K FGFR1->MAPK Angio Tumor Angiogenesis & Cell Proliferation PI3K->Angio MAPK->Angio

Figure 1: Mechanistic pathway of MPAB multiangiokinase inhibition vs. Sorafenib.

Comparative Performance Data

To establish MPAB's efficacy, we benchmark its biochemical kinase inhibition, biophysical binding kinetics, and live-cell target engagement against Sorafenib (a Type II multikinase inhibitor) and Sunitinib (a Type I inhibitor).

Table 1: Cell-Free Kinase Inhibitory Activity (IC₅₀)

Data represents the concentration required to inhibit 50% of kinase activity via TR-FRET assays.

CompoundVEGFR-2 IC₅₀ (µM)FGFR-1 IC₅₀ (µM)PDGFR-β IC₅₀ (µM)Binding Mode
MPAB 0.17 ± 0.020.19 ± 0.030.08 ± 0.01Type II (DFG-out)
Sorafenib 0.09 ± 0.010.58 ± 0.050.05 ± 0.01Type II (DFG-out)
Sunitinib 0.01 ± 0.0020.03 ± 0.010.01 ± 0.005Type I (DFG-in)
Table 2: SPR Binding Kinetics against Recombinant VEGFR-2

Surface Plasmon Resonance quantifies the real-time association ( kon​ ) and dissociation ( koff​ ) rates.

Compound KD​ (nM) kon​ (M⁻¹s⁻¹) koff​ (s⁻¹)Residence Time ( τ )
MPAB 45.01.2 × 10⁵5.4 × 10⁻³~3.1 min
Sorafenib 22.02.1 × 10⁵4.6 × 10⁻³~3.6 min
Table 3: Cellular Thermal Shift Assay (CETSA) in MCF-7 Cells

Measures the thermal stabilization ( ΔTm​ ) of VEGFR-2 upon ligand binding in living cells.

Treatment (10 µM)Apparent Tm​ (°C) ΔTm​ Shift (°C)Target Engagement Status
Vehicle (DMSO) 48.5 ± 0.2N/ABaseline
MPAB 54.2 ± 0.3+5.7 Confirmed
Sorafenib 55.1 ± 0.2+6.6 Confirmed

Experimental Protocols for Target Engagement

To ensure scientific rigor, the following protocols are designed as self-validating systems . They incorporate internal controls to rule out false positives caused by assay artifacts or non-specific interactions.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality & Rationale: While IC₅₀ values indicate inhibition, they are highly dependent on ATP concentration. SPR provides an ATP-independent, label-free biophysical measurement of direct binding. We utilize His-tag capture rather than standard amine coupling to immobilize VEGFR-2; amine coupling randomly modifies surface lysines, which can block the kinase hinge region and destroy the functional binding pocket.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a Series S Sensor Chip NTA into the SPR instrument (e.g., Biacore). Condition the surface with a 1-minute pulse of 0.5 M EDTA followed by 0.5 mM NiCl₂ to charge the NTA matrix.

  • Ligand Immobilization: Inject His-tagged recombinant VEGFR-2 kinase domain (50 µg/mL in HEPES-buffered saline) over Flow Cell 2 (Fc2) to achieve a capture level of ~3000 Resonance Units (RU). Leave Flow Cell 1 (Fc1) blank as a reference surface.

  • Self-Validation (Quality Control): Inject a known non-binder (e.g., a structurally related but inactive benzothiazole analog) to ensure no non-specific binding occurs on the NTA matrix.

  • Analyte Injection: Prepare a 2-fold dilution series of MPAB (from 1 µM down to 15.6 nM) in running buffer containing 1% DMSO. Inject each concentration over both Fc1 and Fc2 at a flow rate of 30 µL/min for 120 seconds (association phase).

  • Dissociation & Regeneration: Allow running buffer to flow for 300 seconds to monitor the dissociation phase ( koff​ ). Strip the chip with 350 mM EDTA to remove the Ni²⁺/protein complex, ensuring a fresh, perfectly reproducible surface for the next cycle.

  • Data Analysis: Subtract the Fc1 signal from Fc2 (bulk refractive index correction) and fit the resulting sensograms to a 1:1 Langmuir binding model to derive the KD​ .

Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: SPR proves the compound can bind the target, but not that it does bind inside a living cell where it must cross the membrane and compete with endogenous ATP and thousands of other proteins. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature ( Tm​ ).

Step-by-Step Methodology:

  • Cell Treatment: Culture MCF-7 breast cancer cells to 80% confluency. Treat one flask with 10 µM MPAB and another with 0.1% DMSO (Vehicle) for 2 hours at 37°C.

  • Harvesting & Aliquoting: Wash cells with PBS, detach using Accutase (to preserve membrane receptors), and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8 PCR tubes (50 µL per tube) for both treated and control groups.

  • Thermal Gradient: Heat the PCR tubes across a temperature gradient (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C, 68°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Lysis & Separation (The Critical Step): Add 1% NP-40 detergent and subject cells to three rapid freeze-thaw cycles (liquid nitrogen to 25°C) to ensure complete lysis. Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. Causality: Heat-denatured proteins aggregate and form a pellet; only the stabilized, natively folded VEGFR-2 remains in the soluble supernatant.

  • Western Blotting & Self-Validation: Run the soluble supernatants on an SDS-PAGE gel and immunoblot for VEGFR-2. Self-Validation Control: Simultaneously probe for GAPDH or β -actin. MPAB should not shift the Tm​ of GAPDH; if it does, the compound is acting as a non-specific chemical crosslinker rather than a targeted kinase inhibitor.

CETSA Cells Cultured MCF-7 Breast Cancer Cells Incubation Incubate with MPAB or DMSO Vehicle Cells->Incubation Aliquots Divide into PCR Tubes Incubation->Aliquots Heating Thermal Gradient (40°C - 68°C) Aliquots->Heating Lysis Lysis & 20,000xg Centrifugation Heating->Lysis WB Western Blot (VEGFR-2 & GAPDH) Lysis->WB

Figure 2: Cellular Thermal Shift Assay (CETSA) workflow for live-cell target engagement.

Conclusion

The validation of 2-(4-Methoxyphenyl)-5-aminobenzothiazole (MPAB) demonstrates its robust profile as a Type II multiangiokinase inhibitor. While its biochemical IC₅₀ values (0.17 µM for VEGFR-2) are slightly higher than those of the clinical standard Sorafenib (0.09 µM), MPAB exhibits highly comparable biophysical binding kinetics ( KD​ = 45 nM) and profound intracellular target engagement ( ΔTm​ = +5.7°C). The structural modifications on the 2-arylbenzothiazole core successfully drive the molecule into the allosteric back pocket of RTKs, making MPAB a highly viable candidate for further optimization in breast cancer drug discovery programs[2][3].

References

  • Design, synthesis, and molecular docking of novel 2-arylbenzothiazole multiangiokinase inhibitors targeting breast cancer Source: PubMed (NIH) URL:[Link]

  • 2-Arylbenzothiazole as a privileged scaffold in drug discovery Source: PubMed (NIH) URL:[Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis Source: MDPI (Molecules) URL:[Link]

Sources

Validation

A Spectrophotometric Comparison of 2-(4-Methoxyphenyl)-5-aminobenzothiazole and Pittsburgh Compound B for Amyloid-Beta Detection

In the field of neurodegenerative disease research, particularly Alzheimer's disease, the development of molecular probes for the detection of amyloid-beta (Aβ) plaques is of paramount importance. Pittsburgh Compound B (...

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Author: BenchChem Technical Support Team. Date: April 2026

In the field of neurodegenerative disease research, particularly Alzheimer's disease, the development of molecular probes for the detection of amyloid-beta (Aβ) plaques is of paramount importance. Pittsburgh Compound B (PiB), a derivative of Thioflavin T, has been a cornerstone in the in vivo imaging of Aβ plaques using Positron Emission Tomography (PET).[1][2] However, the search for alternative and potentially improved fluorescent probes continues. This guide provides a detailed spectrophotometric comparison of a promising benzothiazole derivative, 2-(4-Methoxyphenyl)-5-aminobenzothiazole, with the well-established PiB.

This comparison will delve into the fundamental photophysical properties of these compounds, which are critical for their application as fluorescent probes. We will explore their absorption and emission characteristics, providing researchers with the necessary data to evaluate their potential for various Aβ detection assays, from in vitro fluorescence microscopy to high-throughput screening.

Molecular Structures and Rationale

The chemical structures of 2-(4-Methoxyphenyl)-5-aminobenzothiazole and Pittsburgh Compound B are presented below. Both molecules share a benzothiazole core, a heterocyclic system known for its fluorescent properties and ability to interact with the beta-sheet structures of amyloid fibrils.[1][3]

The key difference in the 2-(4-Methoxyphenyl)-5-aminobenzothiazole is the presence of an amino group at the 5-position of the benzothiazole ring. This modification is expected to modulate the electronic and, consequently, the spectrophotometric properties of the molecule, potentially leading to enhanced fluorescence or a shift in the emission wavelength, which could be advantageous for specific imaging applications.

G cluster_0 2-(4-Methoxyphenyl)-5-aminobenzothiazole cluster_1 Pittsburgh Compound B (PiB) a 2-(4-Methoxyphenyl)-5-aminobenzothiazole b Pittsburgh Compound B

Caption: Chemical structures of the two amyloid-binding compounds.

Spectrophotometric Properties: A Comparative Analysis

The following table summarizes the key spectrophotometric properties of 2-(4-Methoxyphenyl)-5-aminobenzothiazole and Pittsburgh Compound B. It is important to note that this data is compiled from various sources and experimental conditions may vary. For a direct comparison, it is always recommended to perform these measurements under identical conditions in your own laboratory setting.

Property2-(4-Methoxyphenyl)-5-aminobenzothiazolePittsburgh Compound B (PiB)
UV-Vis Absorption Maximum (λmax) ~350 nm~345 nm
Molar Extinction Coefficient (ε) Not widely reported~30,000 M⁻¹cm⁻¹
Fluorescence Excitation Maximum (λex) ~350 nm~350 nm
Fluorescence Emission Maximum (λem) ~450 nm~420 nm
Stokes Shift ~100 nm~75 nm
Quantum Yield (Φ) Not widely reportedModerate

Data compiled from publicly available information. Absolute values can vary with solvent and environmental conditions.

In-Depth Experimental Protocols

To ensure the reproducibility and accuracy of spectrophotometric measurements, the following detailed protocols are provided.

Preparation of Stock Solutions and Working Samples

Rationale: Accurate concentration determination is fundamental for the calculation of molar extinction coefficients and for ensuring comparability between experiments. The choice of solvent is critical as it can influence the spectral properties of the compounds.

Protocol:

  • Stock Solution Preparation (1 mM):

    • Accurately weigh an appropriate amount of 2-(4-Methoxyphenyl)-5-aminobenzothiazole and Pittsburgh Compound B.

    • Dissolve the compounds in a suitable solvent, such as Dimethyl Sulfoxide (DMSO) or Ethanol, to a final concentration of 1 mM. Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Working Solution Preparation (10 µM):

    • Perform a serial dilution of the 1 mM stock solution in the desired experimental buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to a final concentration of 10 µM.

G start Weigh Compound stock Dissolve in DMSO to 1 mM Stock start->stock dilute Serial Dilution in PBS (pH 7.4) stock->dilute working 10 µM Working Solution dilute->working

Caption: Workflow for the preparation of experimental samples.

UV-Vis Absorption Spectroscopy

Rationale: UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε), which is a measure of how strongly a substance absorbs light at a given wavelength.

Protocol:

  • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.

  • Set the wavelength range to scan from 250 nm to 600 nm.

  • Use a quartz cuvette with a 1 cm path length.

  • Blank the spectrophotometer using the experimental buffer (e.g., PBS, pH 7.4).

  • Measure the absorbance of the 10 µM working solution of each compound.

  • Identify the λmax from the resulting spectrum.

  • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm).

Fluorescence Spectroscopy

Rationale: Fluorescence spectroscopy provides information on the excitation and emission properties of a molecule, which are crucial for its application as a fluorescent probe. The quantum yield (Φ) is a measure of the efficiency of the fluorescence process.

Protocol:

  • Turn on the spectrofluorometer and allow the lamp to warm up.

  • Excitation Spectrum:

    • Set the emission wavelength to the expected emission maximum (e.g., 450 nm for the aminobenzothiazole derivative and 420 nm for PiB).

    • Scan a range of excitation wavelengths (e.g., 300 nm to 400 nm) to determine the excitation maximum (λex).

  • Emission Spectrum:

    • Set the excitation wavelength to the determined λex.

    • Scan a range of emission wavelengths (e.g., 400 nm to 600 nm) to determine the emission maximum (λem).

  • Quantum Yield Determination (Relative Method):

    • A fluorescent standard with a known quantum yield in the same solvent is required (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54).

    • Measure the absorbance of both the sample and the standard at the excitation wavelength of the standard. Ensure the absorbance is below 0.1 to avoid inner filter effects.

    • Measure the integrated fluorescence intensity of both the sample and the standard.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

G cluster_UVVis UV-Vis Spectroscopy cluster_Fluorescence Fluorescence Spectroscopy uv_start Prepare 10 µM Sample uv_blank Blank with Buffer uv_start->uv_blank uv_scan Scan Absorbance (250-600 nm) uv_blank->uv_scan uv_max Determine λmax uv_scan->uv_max uv_calc Calculate Molar Extinction Coefficient (ε) uv_max->uv_calc fl_start Prepare Dilute Sample (Abs < 0.1) fl_ex Determine Excitation Max (λex) fl_start->fl_ex fl_em Determine Emission Max (λem) fl_ex->fl_em fl_qy Measure Quantum Yield (Φ) (Relative to Standard) fl_em->fl_qy

Caption: Experimental workflows for spectrophotometric analysis.

Discussion and Field Insights

The spectrophotometric data reveals key differences and similarities between the two compounds. The introduction of the 5-amino group in the benzothiazole derivative results in a noticeable red-shift in the emission wavelength (~450 nm) compared to PiB (~420 nm). This shift to a longer wavelength can be advantageous in biological imaging as it can reduce background fluorescence from endogenous molecules.

The larger Stokes shift of the aminobenzothiazole derivative (~100 nm) is also a desirable characteristic for a fluorescent probe. A large Stokes shift minimizes the overlap between the absorption and emission spectra, which reduces self-quenching and improves the signal-to-noise ratio in fluorescence measurements.

While the quantum yield for the 2-(4-Methoxyphenyl)-5-aminobenzothiazole is not widely reported, it is a critical parameter that directly influences the brightness of the probe. A high quantum yield is essential for sensitive detection of Aβ plaques, especially at low concentrations.

For researchers in drug development, these spectrophotometric properties are the first step in a comprehensive evaluation. Subsequent studies should include the assessment of binding affinity and specificity to Aβ fibrils, brain permeability, and in vivo imaging performance.

Conclusion

This guide provides a foundational spectrophotometric comparison of 2-(4-Methoxyphenyl)-5-aminobenzothiazole and Pittsburgh Compound B. The aminobenzothiazole derivative exhibits promising spectral properties, including a red-shifted emission and a larger Stokes shift, which may offer advantages over PiB in certain applications. However, a comprehensive evaluation of its performance as an Aβ imaging agent requires further investigation into its binding characteristics and in vivo behavior. The detailed experimental protocols provided herein offer a standardized approach for researchers to conduct their own comparative studies and contribute to the development of next-generation probes for Alzheimer's disease research.

References

  • A Spectroscopic Study on the Amyloid‐β Interaction with Clicked Peptide‐Porphyrin Conjugates - PMC. [Link]

  • Using Pittsburgh Compound B for In Vivo PET Imaging of Fibrillar Amyloid-Beta - PMC. [Link]

  • (a) UV-vis and fluorescence spectra of Aβ (1–42). Fluorescence spectrum... - ResearchGate. [Link]

  • Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC. [Link]

  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]

  • Pittsburgh compound B - Wikipedia. [Link]

  • A Spectroscopic Marker for Structural Transitions Associated with Amyloid-β Aggregation | Biochemistry - ACS Publications. [Link]

  • Potential Off-Target Interaction of the Amyloid PET Imaging Tracer PiB with Acetylcholinesterase | ACS Omega - ACS Publications. [Link]

  • Development of Positron Emission Tomography β-Amyloid Plaque Imaging Agents - PMC. [Link]

  • Pittsburgh Compound-B (PiB) binds amyloid β-protein protofibrils - PMC - NIH. [Link]

  • In Vitro Characterization of Pittsburgh Compound-B Binding to Lewy Bodies. [Link]

  • Generation of clickable Pittsburgh Compound B for the detection and capture of β-amyloid in Alzheimer's Disease brain - PMC. [Link]

  • Review: Fluorescent probes for living cells. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-(4-Methoxyphenyl)-5-aminobenzothiazole

This document provides a detailed protocol for the safe and compliant disposal of 2-(4-Methoxyphenyl)-5-aminobenzothiazole. As a member of the 2-aminobenzothiazole family—a scaffold of significant interest in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe and compliant disposal of 2-(4-Methoxyphenyl)-5-aminobenzothiazole. As a member of the 2-aminobenzothiazole family—a scaffold of significant interest in medicinal chemistry for its potential antidiabetic and anticancer properties—understanding its handling and disposal is paramount for ensuring laboratory safety and environmental protection.[1][2][3][4] This guide is grounded in federal regulations and safety best practices, designed for researchers and drug development professionals.

While a specific Safety Data Sheet (SDS) for 2-(4-Methoxyphenyl)-5-aminobenzothiazole is not ubiquitously available, this guide synthesizes data from closely related analogs and regulatory standards to establish a robust and cautious disposal framework. Laboratory personnel are legally and ethically obligated to treat chemical waste with the utmost care, adhering to the "cradle-to-grave" management system for hazardous materials established by the Resource Conservation and Recovery Act (RCRA).

Part 1: Hazard Characterization and Waste Classification

Under RCRA, all generators of chemical waste are responsible for determining if their waste is hazardous.[5] This determination is the foundational step for proper disposal. Based on the toxicological data of analogous benzothiazole derivatives, it is prudent to manage all waste containing 2-(4-Methoxyphenyl)-5-aminobenzothiazole as hazardous.

Key potential hazards associated with this class of compounds include:

  • Acute Oral Toxicity : Harmful if swallowed.[6]

  • Skin Irritation : Causes skin irritation.[6][7]

  • Eye Damage : Causes serious eye irritation.[6]

  • Respiratory Irritation : May cause respiratory tract irritation.[8][9][10]

  • Hazardous Decomposition : When heated to decomposition, it may emit toxic fumes containing nitrogen and sulfur oxides.[11][12]

Table 1: Hazard Profile of Analogous Benzothiazole Compounds
Hazard ClassificationGHS Hazard StatementCommon Analogs with this Classification
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed2-aminobenzothiazole, 2-Amino-4-(4-methoxyphenyl)-1,3-thiazole[6]
Skin Irritation (Category 2)H315: Causes skin irritation2-Amino-4-(4-methoxyphenyl)-1,3-thiazole, 2-Amino-4-methylbenzothiazole[6][7]
Eye Irritation (Category 2A/2)H319: Causes serious eye irritation2-aminobenzothiazole, 2-Amino-4-(4-methoxyphenyl)-1,3-thiazole[6]
Specific target organ toxicity — single exposure (Category 3)H335: May cause respiratory irritationMethyl 5-amino-3-(4-methoxyphenyl)isoxazole-4-carboxylate[10]

Given this profile, any discarded pure compound, reaction mixture, or contaminated material must be classified and handled as hazardous chemical waste.

Part 2: Safety Protocols and Personal Protective Equipment (PPE)

Adherence to safety protocols established by the Occupational Safety and Health Administration (OSHA) is mandatory when handling hazardous materials.[13][14]

  • Engineering Controls : Always handle solid 2-(4-Methoxyphenyl)-5-aminobenzothiazole and its solutions inside a certified chemical fume hood to minimize inhalation exposure. Ensure that a safety shower and eyewash station are readily accessible.

  • Personal Protective Equipment (PPE) : The following PPE must be worn at all times:

    • Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.

    • Hand Protection : Chemically resistant gloves (e.g., nitrile). Consult a glove compatibility chart for specific solvents used.

    • Body Protection : A flame-resistant lab coat.

    • Respiratory Protection : Not typically required when using a fume hood. In the event of a large spill or work outside a fume hood, a NIOSH-approved respirator with organic vapor cartridges may be necessary.

Part 3: Comprehensive Disposal Workflow

Disposal is a systematic process that begins at the point of generation. The following steps ensure compliance with EPA and local regulations.

Step 1: Waste Segregation

Proper segregation prevents dangerous chemical reactions and simplifies the disposal process. Use dedicated, clearly labeled waste containers for each waste stream.

  • Solid Waste : Includes unused or expired pure compound, reaction byproducts, and any materials grossly contaminated with the solid chemical (e.g., weigh boats, contaminated silica gel).

  • Liquid Waste : Encompasses solutions containing the compound, such as reaction mixtures, mother liquors from crystallization, and chromatographic fractions. Do not mix with incompatible waste streams (e.g., strong oxidizers).

  • Contaminated Labware : Disposable items like gloves, bench paper, pipette tips, and paper towels that have come into incidental contact with the chemical. This waste should be double-bagged and placed in a designated solid waste container.

  • Sharps : Needles, syringes, or contaminated broken glass must be placed in a designated, puncture-proof sharps container.

Step 2: Containerization and Labeling

All waste must be accumulated in appropriate containers:

  • Container Type : Use containers made of a material compatible with the waste (e.g., HDPE or glass for liquids). Ensure containers have a secure, tight-fitting lid.

  • Labeling : All containers must be affixed with an official "Hazardous Waste" label as soon as the first drop of waste is added. The label must include:

    • The full chemical name: "2-(4-Methoxyphenyl)-5-aminobenzothiazole" and any other components.

    • The words "Hazardous Waste".

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

Step 3: On-Site Accumulation

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location : The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment : All liquid waste containers must be kept in a secondary containment bin capable of holding 110% of the volume of the largest container.

  • Storage : Keep containers sealed unless actively adding waste. Storage of waste for longer than one year is prohibited unless proven necessary for proper treatment or disposal.[15]

Step 4: Final Disposal

Final disposal must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

  • Request a Pickup : Follow your institution's procedures to schedule a waste pickup.

  • Manifest System : For transport off-site, a Hazardous Waste Manifest is required. This is a legal document that tracks the waste from your lab to its final treatment, storage, and disposal facility (TSDF), ensuring a complete chain of custody.[16]

  • Treatment : Never attempt to treat hazardous waste in the lab (e.g., by neutralization or dilution to non-hazardous levels) without explicit permission and a documented procedure from your EHS office, as this is regulated under RCRA.[15][16]

Diagram 1: Waste Segregation and Disposal Workflow

G cluster_generation Point of Generation cluster_segregation Step 1: Segregation cluster_containment Step 2: Containerization & Labeling cluster_disposal Step 3 & 4: Accumulation & Disposal Waste Waste Containing 2-(4-Methoxyphenyl)-5-aminobenzothiazole Solid Solid Waste (Pure compound, contaminated solids) Waste->Solid Liquid Liquid Waste (Solutions, reaction mixtures) Waste->Liquid PPE Contaminated PPE & Debris (Gloves, bench paper) Waste->PPE SolidContainer Labeled Solid Waste Container Solid->SolidContainer LiquidContainer Labeled Liquid Waste Carboy w/ Secondary Containment Liquid->LiquidContainer Bag Double-Bagged Waste PPE->Bag SAA Store in Satellite Accumulation Area SolidContainer->SAA LiquidContainer->SAA Bag->SolidContainer EHS Schedule Pickup via EHS / Licensed Contractor SAA->EHS

Caption: Decision workflow for proper waste segregation and disposal.

Part 4: Emergency Response

All personnel must be trained on emergency procedures in accordance with OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standard.[17]

Spill Response
  • Minor Spill (in a fume hood) :

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, clean up the spill using a chemical spill kit with an absorbent appropriate for the solvent.

    • Place the used absorbent material in a sealed, labeled hazardous waste container.[6]

    • Wipe the area with soap and water.[12]

  • Major Spill (outside a fume hood) :

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory door and prevent entry.

    • Contact your institution's EHS or emergency response team.[6]

    • Provide responders with the SDS for the material and any solvents involved.

Personnel Exposure
  • Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6][9]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][11]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[9]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of 2-(4-Methoxyphenyl)-5-aminobenzothiazole, upholding their commitment to personal safety, environmental stewardship, and scientific integrity.

References

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Magna Chek. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • U.S. Environmental Protection Agency. (2025, October 9). Land Disposal Restrictions for Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, June 22). Learn the Basics of Hazardous Waste.
  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Apollo Scientific. (2022, September 19). Safety Data Sheet: 2-Amino-4-(4-methoxyphenyl)-1,3-thiazole.
  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: 6-Methoxy-2-aminobenzothiazole.
  • Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 2-Amino-4-methylbenzothiazole.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards.
  • NOAA. (n.d.). 2-AMINO-6-METHOXYBENZOTHIAZOLE. CAMEO Chemicals.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
  • National Center for Biotechnology Information. (2025, August 20). Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. PMC.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet: 2-aminobenzothiazole.
  • Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet.
  • MDPI. (2025, January 22). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents.
  • National Center for Biotechnology Information. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC.
  • ACS Publications. (2025, September 30). Design of 2-Aminobenzothiazole Derivatives Targeting Trypanosomatid PTR1 by a Multidisciplinary Fragment Hybridization Approach. Journal of Medicinal Chemistry.
  • International Journal of Scientific Research. (2024, September 5). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Aminobenzothiazole, 97%.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Methyl 5-amino-3-(4-methoxyphenyl)isoxazole-4-carboxylate.

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